Benzylidene thiazolidinedione
Description
Structure
3D Structure
Properties
CAS No. |
3774-99-0 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |
InChI Key |
SGIZECXZFLAGBW-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Benzylidene Thiazolidinediones
Foreword: The Enduring Relevance of the Thiazolidinedione Scaffold
The thiazolidinedione (TZD) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of hydrogen bond donor and acceptor capabilities, allowing it to interact with a wide array of biological targets.[2] Initially rising to prominence with the development of the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), the TZD scaffold has since been explored for a multitude of therapeutic applications.[1][2][3] These include promising findings in anticancer, anti-inflammatory, and antimicrobial research.[4][5][6]
This guide focuses on a pivotal class of TZD derivatives: the 5-benzylidene thiazolidinediones. The introduction of the benzylidene moiety at the C5 position via the Knoevenagel condensation is a cornerstone reaction that unlocks a vast chemical space for drug discovery.[1] This document provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of these compounds, intended for researchers, medicinal chemists, and drug development professionals. We will delve not only into the procedural steps but also the underlying chemical principles that govern these processes, ensuring a robust and reproducible methodology.
Part 1: The Synthetic Keystone - Knoevenagel Condensation
The most efficient and widely adopted method for synthesizing 5-benzylidene thiazolidinediones is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (in this case, 2,4-thiazolidinedione) to a carbonyl group (an aromatic aldehyde), followed by a dehydration step to yield the characteristic α,β-unsaturated product.[1][7]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1][7][8]
The catalytic cycle can be visualized as follows:
Caption: Knoevenagel condensation catalytic cycle.
Causality Explained:
-
Proton Abstraction: Piperidine, the catalyst, is basic enough to deprotonate the C5 methylene group of the 2,4-thiazolidinedione. This is the "active methylene" position, with protons made acidic by the two adjacent electron-withdrawing carbonyl groups. This step generates a highly reactive enolate nucleophile.[1]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an unstable aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes elimination of a water molecule (dehydration) to form a stable, conjugated π-system. This step is the thermodynamic driving force for the reaction.[7]
-
Catalyst Regeneration: The eliminated water molecule protonates the piperidine cation, regenerating the catalyst for the next cycle.
The choice of catalyst is crucial. While stronger bases could be used, they increase the risk of side reactions. Weakly basic amines like piperidine provide the optimal balance for efficient catalysis without promoting undesired pathways.[7][9]
Experimental Protocol: A Validated Methodology
This protocol details a robust method for the synthesis of 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione, a common intermediate for further derivatization.[3]
Materials:
-
2,4-Thiazolidinedione
-
4-Hydroxybenzaldehyde
-
Piperidine
-
Ethanol (or Toluene)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser.
Step-by-Step Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,4-thiazolidinedione (1.0 eq) and the desired aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or toluene, to create a slurry that is easily stirred (approx. 5-10 mL per gram of TZD).
-
Catalyst Introduction: Add a catalytic amount of piperidine (approx. 0.1-0.2 eq). From experience, adding the catalyst last allows for a more controlled initiation of the reaction.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][10]
-
Reaction Work-up: Upon completion (usually 2-4 hours), cool the reaction mixture to room temperature. A solid precipitate of the product should form.
-
Precipitation and Filtration: Cool the mixture further in an ice bath to maximize precipitation. If no precipitate forms, slowly add a few drops of glacial acetic acid to neutralize the piperidine and force precipitation.[1]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a colored solid.[1][5][8]
Methodological Variants & Optimization
While the conventional heating method is robust, alternative approaches can offer advantages in terms of reaction time and efficiency.
| Method | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | Ethanol/Toluene, Piperidine, Reflux (2-12 h)[1][8] | Simple setup, reliable, scalable. | Longer reaction times, higher energy consumption. |
| Microwave Irradiation | Toluene, Piperidine/Acetic Acid, 110°C (25 min)[5] | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. |
| Ultrasound Sonification | EtOH/H₂O, NaOH, 25°C (25 min)[1] | Rapid, energy-efficient, occurs at room temperature. | Specialized equipment needed, potential for localized heating. |
| Green Catalysis | Water, L-tyrosine or Baker's Yeast, Ambient Temp.[1][11] | Environmentally benign, non-toxic catalyst. | May require longer reaction times or specific substrate compatibility. |
Expert Insight: For initial discovery chemistry, microwave-assisted synthesis provides an excellent platform for rapidly generating a library of analogues.[5] Electron-poor aldehydes tend to react faster and give slightly better yields compared to electron-rich derivatives due to the increased electrophilicity of the carbonyl carbon.[5] For process scale-up, conventional heating remains the most practical and cost-effective method.
Part 2: Structural Elucidation and Characterization
Unambiguous characterization of the synthesized benzylidene thiazolidinedione is paramount to confirm its identity, purity, and structure. A multi-technique approach is essential for a self-validating system of analysis.
Caption: A typical workflow for compound characterization.
Spectroscopic Characterization: A Triad of Evidence
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive picture of the molecular structure.[3]
A. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure in solution.
-
¹H NMR: Key diagnostic signals include:
-
Benzylidene Proton (-CH=): A characteristic singlet typically appearing in the downfield region (δ 7.8-7.9 ppm). Its integration value should be 1H.[3]
-
Aromatic Protons: Signals in the aromatic region (δ 6.8-8.0 ppm) whose splitting patterns and integration confirm the substitution pattern of the phenyl ring.
-
Amide Proton (-NH-): A broad singlet, often found far downfield (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[3]
-
-
¹³C NMR: Confirms the carbon framework:
-
Thiazolidinedione Carbonyls (C=O): Two distinct signals in the range of δ 167-168 ppm.[3]
-
Benzylidene Carbons: The exocyclic C=C double bond carbons appear around δ 123-134 ppm.
-
Aromatic Carbons: Signals corresponding to the phenyl ring.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides crucial information about the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak around 3380-3450 cm⁻¹.[3]
-
C=O Stretches: Two strong, sharp absorption bands characteristic of the dicarbonyl system in the TZD ring, typically around 1790 cm⁻¹ and 1650 cm⁻¹.[3]
-
C=C Stretch: An absorption band for the benzylidene double bond and aromatic rings in the 1600-1580 cm⁻¹ region.
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI (Electrospray Ionization) are used to obtain a highly accurate mass measurement.[10] The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental formula.[3][10]
Table: Summary of Expected Characterization Data for 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Benzylidene H | ~ δ 7.8 ppm (singlet) | Olefinic proton in a conjugated system. |
| Aromatic Hs | δ 6.9 & 7.5 ppm (doublets) | AA'BB' system of a para-substituted ring. | |
| Amide NH | > δ 12.0 ppm (broad singlet) | Acidic proton hydrogen-bonded to solvent (DMSO-d₆). | |
| Phenolic OH | ~ δ 10.2 ppm (broad singlet) | Acidic proton of the hydroxyl group. | |
| ¹³C NMR | Carbonyl Cs | ~ δ 167.5, 168.0 ppm | Two distinct carbonyl environments in the TZD ring. |
| FTIR | N-H Stretch | ~ 3400 cm⁻¹ | Stretching vibration of the secondary amine. |
| C=O Stretches | ~ 1740, 1680 cm⁻¹ | Asymmetric and symmetric stretches of the dione. | |
| HRMS | [M-H]⁻ | m/z 222.0125 | For C₁₀H₇NO₃S (Calculated: 222.0120). |
Physical and Crystallographic Characterization
A. Melting Point (MP)
A sharp and uncorrected melting point is a good preliminary indicator of purity.[8][10] Any significant depression or broadening of the melting range suggests the presence of impurities.
B. Single-Crystal X-ray Diffraction
For novel compounds, obtaining a single crystal suitable for X-ray diffraction provides the ultimate, unambiguous proof of structure.[8] It reveals:
-
Absolute Stereochemistry: Confirms the (Z)-isomer configuration around the exocyclic double bond, which is the thermodynamically favored product of the Knoevenagel condensation.[11]
-
Molecular Conformation: Shows the planarity and dihedral angles between the thiazolidinedione and phenyl rings.[8][12]
-
Intermolecular Interactions: Elucidates hydrogen bonding and π–π stacking interactions in the solid state.
Conclusion and Future Outlook
The Knoevenagel condensation provides a reliable and versatile route to benzylidene thiazolidinediones, a scaffold of profound importance in medicinal chemistry. This guide has outlined a validated, step-by-step approach to their synthesis and a rigorous, multi-technique workflow for their characterization. By understanding the causality behind each step—from the choice of catalyst to the interpretation of spectroscopic data—researchers can confidently synthesize and validate these valuable compounds.
The continued exploration of the TZD scaffold, particularly through the diversification of the benzylidene moiety, promises to yield new therapeutic agents with enhanced potency and novel mechanisms of action.[4][6] The methodologies described herein serve as a foundational platform for these ongoing drug discovery and development efforts.
References
-
Al-Ostoot, F.H., et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib. Bioorganic Chemistry. Available at: [Link]
-
Al-jaber, H.A. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Polshettiwar, V., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]
-
Anonymous. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. Available at: [Link]
-
de la Torre, A.F., et al. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC. Available at: [Link]
-
Kumar, R., et al. (2021). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Frontiers in Chemistry. Available at: [Link]
-
Taylor, C.S., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]
-
Raval, K., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports. Available at: [Link]
-
Mphahamele, M.J., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules. Available at: [Link]
-
Malik, N., & Singh, R.K. (2025). Benzylidene‐2,4‐thiazolidinedione based antidiabetic compounds. ResearchGate. Available at: [Link]
-
Anonymous. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Deshmukh, A.R., et al. (2010). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Advanced In Silico Modeling of Benzylidene Thiazolidinedione PPARγ Binding
Executive Summary
The thiazolidinedione (TZD) class of antidiabetic agents, exemplified by Rosiglitazone and Pioglitazone, functions primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). However, full agonism of PPARγ is associated with severe side effects, including weight gain, fluid retention, and cardiovascular risks.
Benzylidene thiazolidinedione (BTZD) derivatives represent a strategic structural modification designed to shift the pharmacological profile from full to partial agonism. The introduction of a benzylidene double bond at the C5 position of the TZD ring alters the planarity and flexibility of the ligand, frequently preventing the rigid stabilization of Helix 12 (H12) required for full transcriptional activation.
This guide provides a rigorous in silico framework for modeling BTZD interactions. Unlike standard docking workflows, this protocol emphasizes the discrimination between full and partial agonist binding modes using Molecular Dynamics (MD) and MM-PBSA free energy calculations.
Scientific Foundation: The Structural Logic of Partial Agonism
To model BTZDs effectively, one must understand the structural "switch" in the PPARγ Ligand Binding Domain (LBD).
The Canonical vs. Alternate Pocket
-
Full Agonists (e.g., Rosiglitazone): Bind in a U-shaped conformation around Helix 3.[1] The acidic head group forms a critical hydrogen bond network with His323 (Helix 5), His449 (Helix 11), and Tyr473 (Helix 12). This locks H12 in an "active" conformation, recruiting co-activators strongly.
-
Benzylidene TZDs (Partial Agonists): The rigid double bond often prevents the "U-turn" required to reach Tyr473. Instead, BTZDs frequently occupy the hydrophobic region between Helix 3 and the β-sheet (often termed the "Arm II" or "Arm III" pocket). They stabilize the receptor via hydrophobic contacts (e.g., Arg288, Cys285, Ile281 ) without locking H12, leading to weaker co-activator recruitment and reduced side effects.
Computational Workflow
The following pipeline is designed to ensure self-validating results.
Workflow Diagram
Caption: Integrated computational pipeline for differentiating partial agonist binding modes of BTZDs.
Detailed Experimental Protocols
Phase 1: Ligand Preparation (Quantum Mechanics)
Standard force fields often fail to capture the correct conjugation of the benzylidene linker.
-
Isomer Selection: Construct the (Z)-isomer of the benzylidene TZD. The (Z)-configuration is thermodynamically more stable and bioactive compared to the (E)-isomer.
-
Geometry Optimization: Perform DFT optimization using Gaussian or ORCA .
-
Functional: B3LYP
-
Basis Set: 6-31G* or def2-SVP
-
Objective: Accurate bond lengths for the C=C linker and planarity of the TZD ring.
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.
Phase 2: Protein Preparation & Docking
Crucial Decision: Do not use the Rosiglitazone-bound structure (PDB: 3DZY) blindly. It is biased toward full agonism.
-
PDB Selection: Use PDB ID: 3T03 (complex with GQ-16, a partial agonist) or 2Q5S . These structures have a slightly expanded pocket (Arm II/III) that accommodates the bulky benzylidene tail.
-
Grid Box Definition:
-
Center: Centered on the co-crystallized ligand.
-
Dimensions: Expand the box (e.g., 25x25x25 Å) to include residues Arg288 and Ile281 (Helix 3), ensuring the "alternate" partial agonist pocket is searchable.
-
-
Docking Execution:
-
Perform rigid-receptor docking (e.g., AutoDock Vina) initially.
-
Validation: Re-dock the native ligand (GQ-16). The RMSD must be < 2.0 Å .[2]
-
Phase 3: Molecular Dynamics (The "Truth Serum")
Docking is static; MD reveals the functional consequence of binding.
-
System Setup:
-
Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).
-
Solvation: TIP3P water box, 10 Å buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
-
Protocol:
-
Minimization: Steepest descent (5000 steps).
-
Equilibration: NVT (1 ns) -> NPT (1 ns) with position restraints.
-
Production:100 ns to 200 ns unrestrained dynamics at 310 K.
-
-
Key Analysis Metrics:
-
RMSD: Ligand stability (< 2.5 Å deviation implies stable binding).
-
RMSF (Root Mean Square Fluctuation): Calculate specifically for residues 460-477 (Helix 12) .
-
Interpretation: High RMSF (> 2.0 Å) in H12 indicates partial agonism (dynamic H12). Low RMSF (< 1.0 Å) indicates full agonism (stabilized H12).
-
-
Phase 4: Binding Free Energy (MM-PBSA)
Calculate
-
Tool: g_mmpbsa or AmberTools MMPBSA.py.
-
Components:
-
+
(MM energy). - (Poisson-Boltzmann solvation).
- (SASA-based).
-
+
-
Note: Entropy (
) is computationally expensive. For ranking congeneric series, comparing (enthalpy) is often sufficient.
Data Presentation & Mechanistic Insights
Interaction Network Diagram
The following diagram contrasts the interaction fingerprints of Full vs. Partial Agonists.
Caption: Interaction map highlighting the shift from Tyr473 stabilization (Red) to Helix 3/Beta-sheet stabilization (Blue) in BTZDs.
Quantitative Benchmarks (Expected Values)
| Metric | Full Agonist (Ref: Rosiglitazone) | Partial Agonist (Ref: BTZD) | Interpretation |
| Docking Score | -9.0 to -11.0 kcal/mol | -8.0 to -10.5 kcal/mol | Comparable affinity, distinct modes. |
| H-Bond Tyr473 | Occupancy > 90% | Occupancy < 10% | BTZDs avoid locking H12. |
| H12 RMSF | < 1.0 Å (Rigid) | > 2.0 Å (Flexible) | Dynamic H12 prevents full activation. |
| MM-PBSA Energy | -35 to -45 kcal/mol | -30 to -40 kcal/mol | Driven by Hydrophobic terms ( |
References
-
Ammazzalorso, A., et al. (2017). "Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes." Scientific Reports, 7, 12876.
- Key Insight: Establishes the "distinct binding mode" of BTZDs parallel to Helix 3, avoiding Tyr473 contact.
-
Najmi, A., et al. (2023). "Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists."[3] Scientific Reports, 13, 19864.
- Key Insight: Provides recent validation of docking scores (-10.1 kcal/mol) and MD stability (150ns) for this scaffold.
-
Kumari, M., et al. (2014). "g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations." Journal of Chemical Information and Modeling, 54(7), 1951-1962.
- Key Insight: The standard tool for calculating binding free energy in the proposed workflow.
-
Chandra, S., et al. (2020). "In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists." Journal of Biomolecular Structure and Dynamics, 39(11), 3954-3963.
- Key Insight: Discusses the importance of dual agonism and MD simulation in valid
-
PDB ID: 3T03. "Crystal structure of PPARgamma with partial agonist GQ-16."[2] RCSB Protein Data Bank.
- Key Insight: The recommended template structure for docking BTZDs to ensure correct pocket geometry.
Sources
- 1. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Enzyme Inhibition: A Technical Guide to Benzylidene Thiazolidinedione Derivatives
Introduction: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazolidinedione (TZD) core, a five-membered heterocyclic ring containing sulfur and nitrogen, has long been recognized for its pharmacological versatility.[1] Initially rising to prominence with the development of the "glitazone" class of antidiabetic drugs, the TZD scaffold has since demonstrated a remarkable capacity to interact with a diverse array of biological targets.[2][3] This has led to its exploration in numerous therapeutic areas beyond diabetes, including cancer, inflammation, and infectious diseases.[4][5] Among the various TZD derivatives, the 5-benzylidene thiazolidinediones have emerged as a particularly fruitful area of research. The introduction of the exocyclic benzylidene moiety provides a key structural element that can be readily modified, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of enzymes.[6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of benzylidene thiazolidinedione derivatives as enzyme inhibitors. We will delve into the synthetic strategies for their preparation, explore their mechanisms of action against key enzymatic targets, provide detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency.
Synthetic Strategies: The Knoevenagel Condensation as a Cornerstone
The primary and most efficient method for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[2][7] This reaction involves the condensation of an active methylene compound, in this case, thiazolidine-2,4-dione, with an aromatic aldehyde in the presence of a basic catalyst.[2] The choice of catalyst and reaction conditions can influence the reaction rate and yield. Commonly used catalysts include weak bases like piperidine and pyrrolidine.[2]
The causality behind this choice of reaction is its reliability and versatility. The wide availability of substituted benzaldehydes allows for the creation of a vast library of derivatives, which is crucial for structure-activity relationship (SAR) studies. The reaction is typically straightforward to perform and purify.
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol provides a general procedure for the synthesis of a 5-benzylidene-2,4-thiazolidinedione derivative via Knoevenagel condensation.
Materials:
-
Thiazolidine-2,4-dione
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Product Isolation: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the pure 5-benzylidene-2,4-thiazolidinedione derivative.[8]
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Mechanisms of Enzyme Inhibition: A Multifaceted Approach
This compound derivatives exert their biological effects by inhibiting a variety of enzymes implicated in different disease pathways. Their mechanism of action can range from competitive inhibition to allosteric modulation and even covalent modification in some cases.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The most well-established mechanism of action for many thiazolidinediones is their role as agonists of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[3] While technically receptor activation rather than enzyme inhibition, the downstream consequences of this interaction are central to their therapeutic effects. Upon binding to the ligand-binding domain of PPARγ, these derivatives induce a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes involved in insulin sensitization, adipogenesis, and lipid metabolism.[3][9]
Caption: PPARγ Activation Pathway.
Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase
This compound derivatives have shown significant potential as inhibitors of α-amylase and α-glucosidase, enzymes crucial for the digestion of carbohydrates.[10][11][12] By inhibiting these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.[13][14] This makes them attractive candidates for the management of type 2 diabetes. The inhibitory mechanism is often competitive, with the derivatives binding to the active site of the enzymes and preventing substrate access.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin and leptin signaling pathways.[6][15] Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. Several this compound derivatives have been identified as potent PTP1B inhibitors.[6][15] These compounds typically bind to the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.[16] this compound derivatives have been investigated as aldose reductase inhibitors, with some compounds showing promising activity.[16] By blocking this enzyme, they can prevent the accumulation of sorbitol, which is a major contributor to the pathogenesis of diabetic complications.
Anticancer Mechanisms
The anticancer activity of this compound derivatives is multifaceted and can be both PPARγ-dependent and -independent.[17][18][19] These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis in various cancer cell lines.[5][20] PPARγ-independent mechanisms include the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[18]
Quantitative Data: A Comparative Look at Inhibitory Potency
The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various enzyme targets, as reported in the literature.
| Derivative/Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Compound 3e | PTP1B | 5.0 | [6] |
| Compound 9F | α-Glucosidase | 9.8 ± 0.047 | [21] |
| Compound 9G | α-Glucosidase | 5.15 ± 0.0017 | [21] |
| Compound 9F | α-Amylase | 17.10 ± 0.015 | [21] |
| Compound 9G | α-Amylase | 9.2 ± 0.092 | [21] |
| Thiazolidinone-based indole derivative 4 | α-Amylase | 1.80 ± 0.70 | [12] |
| Thiazolidinone-based indole derivative 5 | α-Amylase | 1.50 ± 0.05 | [12] |
| Thiazolidinone-based indole derivative 4 | α-Glucosidase | 2.70 ± 0.70 | [12] |
| Thiazolidinone-based indole derivative 5 | α-Glucosidase | 2.40 ± 0.10 | [12] |
| Thiazolidinone-based benzothiazole derivative 6 | α-Amylase | 2.10 ± 0.70 | [11] |
| Thiazolidinone-based benzothiazole derivative 6 | α-Glucosidase | 3.20 ± 0.70 | [11] |
| TZDD1 | Aldose Reductase | 27.54 µg/mL | [16] |
| Derivative 1a | PPARγ (EC50) | 7.0 ± 1.3 | [22] |
| Derivative 1i | PPARγ (EC50) | 9.6 ± 0.8 | [22] |
| -NO2 substituted compound 95 | PPARγ | 242.52 | [1] |
Experimental Protocols: In Vitro Enzyme Inhibition Assays
The evaluation of the inhibitory activity of this compound derivatives is a critical step in the drug discovery process. The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted for specific targets.
Caption: General Enzyme Inhibition Assay Workflow.
Protocol: α-Amylase Inhibition Assay
This colorimetric assay is based on the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from the enzymatic hydrolysis of starch.[23]
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide
-
Phosphate buffer (pH 6.9)
-
Test compounds (dissolved in DMSO)
-
Acarbose (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffers.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of the buffer/DMSO.
-
Enzyme Addition: Add 50 µL of the α-amylase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[23]
-
Reaction Initiation: Add 50 µL of the 1% starch solution to each well to start the reaction.[23]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[23]
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the DNSA reagent to each well.[23] Heat the plate in a boiling water bath for 5 minutes.[23]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Protocol: PTP1B Inhibition Assay
This assay typically uses a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow-colored product that can be quantified spectrophotometrically.[24][25]
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl or HEPES with DTT and EDTA)
-
Test compounds (dissolved in DMSO)
-
Sodium orthovanadate (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of the test compound solution at various concentrations to the respective wells. For the control, add the same volume of DMSO.
-
Enzyme Addition: Add the PTP1B enzyme solution to each well.[24]
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the pNPP substrate solution to all wells.[24]
-
Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30-60 minutes).[24]
-
Measurement: Measure the absorbance of the produced p-nitrophenol at a wavelength of 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition as described for the α-amylase assay and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on this compound derivatives has led to the elucidation of key structure-activity relationships. The nature and position of substituents on the benzylidene ring play a crucial role in determining the inhibitory potency and selectivity. For instance, electron-withdrawing groups at the para position of the benzylidene ring have been shown to enhance the activity against certain targets. The presence of hydrogen bond donors and acceptors can also significantly influence the binding affinity to the enzyme's active site.
The future of this compound research lies in the rational design of multi-target inhibitors. Given their ability to interact with several key enzymes in metabolic and proliferative diseases, designing single molecules that can modulate multiple targets simultaneously offers a promising strategy for developing more effective therapies with potentially fewer side effects. The continued application of computational tools, such as molecular docking and dynamic simulations, will be instrumental in guiding the synthesis of next-generation derivatives with optimized pharmacological profiles.
Conclusion
This compound derivatives represent a versatile and highly adaptable scaffold for the development of potent and selective enzyme inhibitors. Their straightforward synthesis, coupled with their ability to interact with a wide range of biological targets, has cemented their importance in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and evaluation, offering a solid foundation for researchers and drug developers to build upon in their quest for novel therapeutics for diabetes, cancer, and other debilitating diseases. The continued exploration of this privileged structure is sure to yield exciting new discoveries in the years to come.
References
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ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Retrieved from [Link]
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Megazyme. (2021, April 20). α-Amylase Assay Protocol with K-AMYLSD [Video]. YouTube. [Link]
- da Silva, G. G., de Souza, M. V. N., & Wardell, J. L. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Online Journal of Case Studies, 6(4), 555-693.
- Patil, V., Tilekar, K., & Ramaa, C. S. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib. Bioorganic & Medicinal Chemistry Letters, 30(23), 127561.
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BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]
- Jain, U., Jain, N., Amrutkar, S., & Kawade, D. (2025). 2,4-Thiazolidinedione in Treating Diabetes-Review: A Comprehensive Overview -History, Chemistry, Advancements, Challenges and Future Perspectives.
- Maccari, R., et al. (2023). Designed multiple ligands for the treatment of type 2 diabetes mellitus and its complications. European Journal of Medicinal Chemistry, 252, 115270.
- Loku, G. E., et al. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts.
- Gaba, S., Singh, G., & Monga, V. (n.d.). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. Pharmaspire.
- Al-Warhi, T., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(2), 481.
- Daina, A., & Zoete, V. (2021). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 26(16), 4965.
- Bozdag-Dundar, O., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports, 7(1), 13182.
- Cho, H., et al. (2009). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. Bioorganic & Medicinal Chemistry Letters, 19(21), 6139-6143.
- Kumar, R., et al. (2023). Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. Journal of Biomolecular Structure and Dynamics, 1-17.
- Arineitwe, C., et al. (2023). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. International Journal of Molecular Sciences, 24(3), 3024.
- Sethi, P., et al. (2020). Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives. Letters in Drug Design & Discovery, 17(8), 1017-1031.
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- Long, S., & Cui, Y. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(11), 2548.
- ResearchGate. (n.d.). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects.
- Bozdag-Dundar, O., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes.
- ResearchGate. (n.d.). Benzylidene‐2,4‐thiazolidinedione based antidiabetic compounds.
- Al-Warhi, T., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(2), 481.
- Adewole, K. E., et al. (2018). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Intercultural Ethnopharmacology, 7(3), 257-263.
- IJCRT. (2021). THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. IJCRT.org.
- El-Gaby, M. S. A., et al. (2000). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Journal of Sulfur Chemistry, 21(3-4), 295-300.
- PLOS. (n.d.). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE.
- Shiau, C.-W., et al. (2012). PPARγ-Independent Antitumor Effects of Thiazolidinediones. PPAR Research, 2012, 926879.
- Rangel-Grimaldo, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14.
- Ali, H., Houghton, P. J., & Soumyanath, A. (2006). In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Fitoterapia, 77(5), 369-371.
- Malik, N., & Singh, R. K. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Journal of Molecular Structure, 1299, 137158.
- Khan, I., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Pharmaceuticals, 15(9), 1164.
- Kumar, A., et al. (2021). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Medicinal Chemistry, 17(7), 785-802.
- Khan, I., et al. (2022).
- ResearchGate. (n.d.). α‐Glucosidase IC50 values of the samples.
- SciSpace. (2022). Synthesis of Thiazolidinedione Compound Library. SciSpace.
- ResearchGate. (n.d.). IC50 values for TZD auxiliary in inhibitory activity testing for aldose....
- ResearchGate. (n.d.). Rational design and synthesis of some PPAR-γ agonists: Substituted benzylideneamino-benzylidene-thiazolidine-2,4-diones.
- Bouhrim, M., et al. (2021). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. Foods, 10(1), 149.
- Itoh, H., et al. (2008). Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications.
- MDPI. (n.d.). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. MDPI.
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Methodological & Application
Using benzylidene thiazolidinedione in cancer cell line studies.
Application Note: Mechanistic Profiling of Benzylidene Thiazolidinediones (BTZDs) in Cancer Cell Lines
Executive Summary
Benzylidene thiazolidinedione (BTZD) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting dual efficacy as PPAR-
This guide provides a standardized workflow for evaluating BTZDs in cancer cell lines (e.g., MCF-7, A549, HepG2). It moves beyond simple cytotoxicity to mechanistic deconvolution, distinguishing between PPAR-
Pre-Experimental Planning
Compound Handling & Solubility
BTZDs are lipophilic and often exhibit poor aqueous solubility. Proper stock preparation is critical to prevent precipitation in cell culture media, which leads to false-negative cytotoxicity data.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive due to the benzylidene double bond) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into pre-warmed culture medium immediately prior to treatment.
-
Critical Threshold: The final DMSO concentration in the well must not exceed 0.1% (v/v) . Higher concentrations induce non-specific toxicity and membrane permeabilization.
Controls
-
Negative Control: 0.1% DMSO in media (Vehicle Control).
-
Positive Control: Doxorubicin (1–10 µM) or Cisplatin (10–50 µM) depending on the cell line.
-
Mechanistic Control (Optional): GW9662 (PPAR-
antagonist) to determine if observed effects are PPAR-dependent.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic validation.
Figure 1: Standardized workflow for evaluating BTZD anticancer activity, ensuring quality control before mechanistic deep-dives.
Protocol 1: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) of BTZD derivatives.
Materials:
-
Cell lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1][2][3]
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Step-by-Step Procedure:
-
Seeding: Seed cells in 96-well plates at a density of
to cells/well in 100 µL complete medium. -
Incubation: Incubate for 24 hours at 37°C, 5% CO
to allow attachment. -
Treatment:
-
Prepare serial dilutions of the BTZD stock (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of treatment media to wells (triplicate).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability:
Benchmarking Data (Example Values):
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| BTZD Derivative 3x | K562 | 0.23 | [1] |
| BTZD Derivative 3t | K562 | 0.90 | [1] |
| Compound 61 | MCF-7 | 4.83 | [2] |
| Se-182 | A549 | 15.80 | [3] |
| Doxorubicin (Ctrl) | MCF-7 | ~1-2 | Standard |
Protocol 2: Mechanistic Validation
Once a "hit" (IC50 < 10 µM) is identified, the mechanism must be validated. BTZDs typically induce apoptosis or arrest the cell cycle.
Cell Cycle Analysis (Flow Cytometry)
Rationale: BTZDs often arrest cells in the G0/G1 phase (via Cyclin D1 inhibition) or S phase.
-
Treatment: Treat
cells in 6-well plates with IC50 concentration of BTZD for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (FL2 channel). Look for accumulation in G0/G1 or G2/M peaks compared to control.
Western Blotting for Apoptotic Markers
Rationale: To confirm if cell death is apoptotic and PPAR-
-
Target Proteins:
-
Expected Result: Effective BTZDs typically increase the Bax/Bcl-2 ratio and upregulate Cleaved Caspase-3 [1, 4].
Mechanism of Action (MOA) Map
Understanding the dual pathway is crucial for interpreting Western Blot data.
Figure 2: Dual mechanism of action: PPAR-gamma dependent signaling (blue path) and independent kinase modulation (yellow path) leading to cell death.
Troubleshooting & Expert Tips
-
Precipitation in Media: If the compound precipitates upon addition to media (visible turbidity), try intermediate dilution in sterile PBS or serum-free media before adding to the full serum media.
-
Light Sensitivity: The benzylidene double bond can undergo
photo-isomerization. Always handle solutions in low light or amber vessels. -
False Positives in MTT: Some antioxidants can reduce MTT directly. If IC50 seems suspiciously low, validate with an ATP-based assay (e.g., CellTiter-Glo) or SRB assay which measures protein content rather than metabolic activity.
-
Selectivity Index (SI): Always run a parallel toxicity test on a normal cell line (e.g., HEK293 or HUVEC).
An SI > 2.0 indicates potential therapeutic window; SI > 10 is excellent.
References
-
Marc et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib.[6][7] Bioorganic Chemistry.
-
Doddagaddavalli et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights. RSC Medicinal Chemistry.
-
Bilici, E. & Akkoc, S. (2025).[1] In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.[1][2][3] Journal of King Saud University – Science.[3]
-
Okumura, T. (2010).[4] Mechanisms by which thiazolidinediones induce anti-cancer effects in cancers in digestive organs. Journal of Gastroenterology.
-
Kumar, A. et al. (2021).[8] Thiazolidinedione's as Anticancer Agents.[1][2][4][5][6][7][8][9][10] International Journal of Creative Research Thoughts.[8]
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In vivo evaluation of benzylidene thiazolidinedione in animal models.
Application Note: In Vivo Evaluation of Benzylidene Thiazolidinedione (BTZD) Derivatives
Executive Summary
The this compound (BTZD) scaffold represents a "privileged structure" in medicinal chemistry, primarily recognized for its ability to modulate Peroxisome Proliferator-Activated Receptor gamma (PPAR
This guide provides a rigorous, standardized protocol for the in vivo evaluation of these compounds. It moves beyond simple efficacy screening to include formulation strategies for lipophilic entities, robust induction of Type 2 Diabetes (T2DM) using the HFD/STZ model, and critical safety biomarkers.
Mechanistic Rationale & Therapeutic Logic
To design a valid in vivo study, one must understand the molecular cascade. BTZDs function primarily by sensitizing tissues to insulin.[1]
-
Primary Target: PPAR
(Nuclear Receptor). -
Downstream Effect: Heterodimerization with Retinoid X Receptor (RXR)
Binding to Peroxisome Proliferator Response Elements (PPRE) Upregulation of GLUT4, Adiponectin; Downregulation of TNF- , IL-6. -
Secondary Targets (Derivative-dependent): Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, aldose reductase inhibition.
Diagram 1: Mechanism of Action (PPAR Activation)
Caption: Signal transduction pathway for BTZD derivatives. The compound acts as a ligand for PPAR
Pre-clinical Formulation Strategy
The Challenge: BTZD derivatives are highly lipophilic (
Recommended Vehicle System: For oral gavage (p.o.) in rats/mice, a suspending agent is required.
-
Vehicle: 0.5% to 1.0% Carboxymethyl Cellulose (CMC) sodium salt in distilled water.
-
Surfactant (Optional but recommended): 0.1% Tween 80 (Polysorbate 80) to wet the hydrophobic powder.
Formulation Protocol:
-
Weighing: Accurately weigh the required amount of BTZD derivative.
-
Wetting: Add the calculated volume of Tween 80 directly to the powder. Triturate in a mortar and pestle to form a smooth paste.
-
Suspension: Gradually add the 0.5% CMC solution while triturating continuously to prevent clumping.
-
Homogenization: Sonicate the final suspension for 10–15 minutes prior to dosing to ensure uniform particle distribution.
-
Stability Check: Verify that the compound does not sediment rapidly. If sedimentation occurs within 5 minutes, increase CMC concentration to 1.0%.
Experimental Protocol: Anti-Diabetic Evaluation
Model Selection: High-Fat Diet (HFD) + Low-Dose Streptozotocin (STZ). Why? Unlike high-dose STZ (which destroys all beta-cells, mimicking Type 1), the HFD+STZ model induces insulin resistance followed by partial beta-cell dysfunction, accurately mimicking the pathophysiology of Type 2 Diabetes.
Study Design & Groups
-
Species: Male Wistar Rats (180–220g) or C57BL/6 Mice.
-
N value: 6–8 animals per group.
-
Duration: 28 Days (Treatment Phase).
| Group ID | Description | Treatment Regimen | Purpose |
| G1 | Normal Control | Vehicle (0.5% CMC) | Baseline physiological data. |
| G2 | Diabetic Control | Vehicle (0.5% CMC) | Disease progression reference. |
| G3 | Positive Control | Pioglitazone (10–30 mg/kg p.o.) | Validated clinical benchmark. |
| G4 | Test Low Dose | BTZD Derivative (e.g., 20 mg/kg p.o.) | Establish dose-dependency.[3][4] |
| G5 | Test High Dose | BTZD Derivative (e.g., 50 mg/kg p.o.) | Assess max efficacy & toxicity. |
Induction of T2DM (The HFD-STZ Protocol)
-
Dietary Manipulation (Weeks 1-2): Feed animals a High-Fat Diet (60% kcal from fat) for 2 weeks to induce insulin resistance.
-
STZ Injection (Day 0):
-
Confirmation (Day 3-5): Measure fasting blood glucose (FBG). Animals with FBG > 250 mg/dL are considered diabetic and randomized into groups.[1][5]
Workflow Diagram
Caption: 28-day experimental workflow for evaluating BTZD derivatives in HFD-STZ induced diabetic rats.
Data Acquisition & Analysis
Primary Efficacy Endpoints
-
Fasting Blood Glucose (FBG): Measure weekly via tail vein prick using a calibrated glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed on Day 27. Administer glucose (2 g/kg) and measure blood glucose at 0, 30, 60, and 120 min.
-
Metric: Area Under the Curve (AUC) for glucose.
-
-
HbA1c: Terminal measurement (Gold standard for long-term control).
Lipid Profile (Metabolic Syndrome Indicators)
BTZDs often improve dyslipidemia. Analyze serum for:
-
Triglycerides (TG) - Expect reduction.
-
Total Cholesterol (TC).
-
LDL-C vs. HDL-C.
Safety & Toxicity (Crucial for TZDs)
Since TZD derivatives carry risks of hepatotoxicity and weight gain:
-
Body Weight: Monitor daily. Significant weight gain (>10% vs control) suggests fluid retention/adipogenesis (side effect).
-
Liver Enzymes: Measure ALT (Alanine Transaminase) and AST (Aspartate Transaminase). Elevated levels indicate hepatotoxicity.
-
Organ Weights: Weigh the liver and heart at necropsy.
Troubleshooting & Expert Tips
-
STZ Instability: Streptozotocin degrades within minutes in neutral pH. Always use cold Citrate Buffer (pH 4.5) and inject within 10 minutes of dissolution.
-
Hypoglycemic Shock: If a test compound is extremely potent, animals may become hypoglycemic (<50 mg/dL). Keep 10% dextrose solution ready for emergency rescue (i.p.).
-
Vehicle Control: Ensure the vehicle (CMC) does not cause gastric irritation. If diarrhea occurs, switch to Methylcellulose.
References
-
Trivedi, G., et al. (2025).[5][6] Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research, 13(5), 309–322.[5] Link
-
Srivastava, B., et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination. NIH PubMed. Link
-
Bhattarai, B.R., et al. (2010). Novel Thiazolidinedione Derivatives With Anti-Obesity Effects: Dual Action as PTP1B Inhibitors and PPAR-γ Activators. Bioorganic & Medicinal Chemistry Letters. Link
-
Marciano, A., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports, 7, 14776. Link[7]
-
Nazreen, S., et al. (2022).[8] Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. files.sdiarticle5.com [files.sdiarticle5.com]
- 5. japtronline.com [japtronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation | MDPI [mdpi.com]
Application Notes & Protocols: Molecular Docking of Benzylidene Thiazolidinedione Derivatives to the PPARγ Ligand-Binding Domain
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a primary therapeutic target for type 2 diabetes.[1][2] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, are well-established PPARγ agonists that improve insulin sensitivity.[3][4][5] However, their clinical use has been limited by side effects associated with full agonism.[3] This has spurred research into novel derivatives, such as benzylidene thiazolidinediones, which may act as partial agonists, offering a potentially safer therapeutic profile.[6][7] This guide provides a comprehensive, field-proven molecular docking protocol designed for researchers in drug development to computationally evaluate the binding of novel benzylidene thiazolidinedione derivatives to the PPARγ ligand-binding domain (LBD). We detail a self-validating workflow using industry-standard, accessible software, explaining the scientific rationale behind each step, from receptor and ligand preparation to docking simulation and in-depth interaction analysis.
Scientific Foundation: The "Why" Behind the Protocol
The Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARs are a group of nuclear receptors that play critical roles in metabolism.[3] The gamma isoform, PPARγ, is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a highly validated target for anti-diabetic drugs.[1][2] Like other nuclear receptors, PPARγ has a modular structure, including a C-terminal ligand-binding domain (LBD).[1] Ligand binding to the LBD induces a conformational change, leading to the recruitment of co-activator proteins and the transcription of target genes. The structural mechanisms underlying PPARγ activation are well-understood; agonists stabilize an active state of the AF-2 surface, which includes key residues like Tyr473, His449, and His323.[8]
The Ligands: Benzylidene Thiazolidinediones as Selective Modulators
The thiazolidine-2,4-dione ring is a critical pharmacophore for PPARγ activation.[6][9] Full agonists, like Rosiglitazone, typically form a direct hydrogen bond with Tyr473 in helix 12 of the LBD.[8] However, this robust activation is linked to adverse effects.[3] Partial agonists, which may not form this key hydrogen bond but stabilize helix 12 through other interactions, are sought after as they can retain antidiabetic efficacy while mitigating side effects.[7][8] Benzylidene thiazolidinediones are a class of derivatives being actively investigated for this purpose, where modifications to the benzylidene moiety can fine-tune their interaction profile within the LBD.[6][7]
The Method: In Silico Prediction with Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[10] It uses a search algorithm to explore various binding poses of the flexible ligand within the receptor's binding site and a scoring function to estimate the binding energy for each pose.[11] A more negative binding affinity score (typically in kcal/mol) indicates a more favorable and stable interaction.[12] This method allows for the rapid, cost-effective screening of virtual compound libraries to prioritize candidates for synthesis and biological testing.
Master Workflow: From Preparation to Insight
The entire docking protocol follows a systematic and logical progression. This workflow ensures that each component is correctly prepared and that the final results are both reproducible and scientifically sound.
Caption: High-level workflow for the molecular docking protocol.
Detailed Protocols and Methodologies
This section provides step-by-step instructions for performing the molecular docking of this compound derivatives against PPARγ. We will use AutoDock Vina, a widely used open-source docking program, and AutoDock Tools (ADT) for file preparation.[13][14][15]
Protocol 1: Receptor Preparation
Rationale: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[10] It contains non-essential molecules like water and co-factors and lacks hydrogen atoms, which are crucial for calculating interactions.[8][16] This protocol "cleans" the PDB file and prepares it in the required PDBQT format, which includes partial charges and atom type definitions.
Steps:
-
Obtain Crystal Structure: Download the PDB file for the human PPARγ LBD. A good choice is PDB ID: 2PRG , which is the receptor in complex with the full agonist rosiglitazone.[1] This co-crystallized ligand is invaluable for defining the binding site.
-
Launch AutoDock Tools (ADT): Open the ADT interface.
-
Load Receptor: Go to File > Read Molecule and select your downloaded PDB file (e.g., 2PRG.pdb).
-
Clean the Protein:
-
Remove water molecules: Edit > Hydrogens > Remove. Then Edit > Delete Water.
-
Remove the co-crystallized ligand (Rosiglitazone, "RSG") and any other heteroatoms you do not wish to keep. You can do this by selecting them in the viewer or from the dashboard and navigating to Edit > Delete.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Choose Polar only and click OK. This is a critical step for defining potential hydrogen bonds.[14]
-
Compute Charges: Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.
-
Save as PDBQT: Grid > Macromolecule > Choose. Select the protein molecule and save it as receptor.pdbqt.
Protocol 2: Ligand Preparation
Rationale: The ligand must be converted from a 2D drawing or simple 3D structure into an energy-minimized, 3D conformation with defined rotatable bonds. This ensures the docking algorithm starts with a physically plausible structure and knows which bonds to rotate during the conformational search.
Steps:
-
Create 2D Structure: Draw your this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch). Save the structure as a .mol or .sdf file.
-
Convert to 3D and Energy Minimize: Use a program like Avogadro or online tools to convert the 2D structure to 3D and perform a preliminary energy minimization using a force field like MMFF94. This yields a low-energy starting conformation.
-
Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select your 3D ligand file.
-
Define Torsion Tree: Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core and rotatable bonds.
-
Save as PDBQT: Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
Protocol 3: Defining the Binding Site (Grid Generation)
Rationale: To make the docking calculation computationally feasible, we define a three-dimensional box, or "grid," centered on the active site. The docking algorithm will only search for binding poses within this defined space. Using the position of a known co-crystallized ligand is the most reliable way to define this search space.[1][11]
Steps:
-
Load Prepared Receptor: Ensure your receptor.pdbqt is loaded in ADT.
-
Open GridBox: Grid > Grid Box....
-
Center the Grid: To center the grid on the original rosiglitazone binding site, you can load the original 2PRG.pdb file (containing rosiglitazone), select the ligand, and go to Grid > Set Map Types > Centered on Ligand.
-
Adjust Dimensions: A typical grid box size is 25 x 25 x 25 Å, which is large enough to accommodate most small molecules and allow for translational and rotational freedom. Adjust the x, y, and z dimensions as needed to fully encompass the binding pocket.
-
Save Grid Parameters: File > Close saving current. This does not save a file but stores the coordinates and dimensions for the next step.
Protocol 4: Running the AutoDock Vina Simulation
Rationale: With the prepared receptor, ligand, and grid parameters, the docking simulation can now be executed. This is done via a command-line interface using a simple configuration file that tells Vina where to find all the necessary components.
Steps:
-
Create a Configuration File: In a plain text editor, create a file named conf.txt. Populate it with the following information, replacing file paths and coordinates as necessary. The grid center and size values are taken from the previous step in ADT.
-
Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
-
Retrieve Output: Vina will generate two files: results.pdbqt, which contains the coordinates of the predicted binding poses (usually up to 9), and results.log, a text file containing the binding affinity scores for each pose.
Validation, Analysis, and Visualization
Protocol 5: Self-Validation via Re-docking
Rationale: Before docking novel compounds, you must validate your protocol.[17] The most common method is to re-dock the co-crystallized (native) ligand back into the binding site.[18][19] If the protocol is accurate, the predicted top-scoring pose should be very close to the experimentally determined position. The Root Mean Square Deviation (RMSD) between the two poses is calculated; a value of ≤ 2.0 Å is considered a successful validation.[2][19]
Steps:
-
Prepare Native Ligand: Extract the coordinates of the native ligand (rosiglitazone from 2PRG) into a new PDB file. Prepare this ligand as described in Protocol 2 to create native_ligand.pdbqt.
-
Dock Native Ligand: Run AutoDock Vina using the same receptor and configuration file from Protocol 4 , but with native_ligand.pdbqt as the input ligand.
-
Calculate RMSD: Using a visualization tool like PyMOL or VMD, superimpose the crystal structure of the receptor-ligand complex with your re-docked result. Calculate the RMSD between the heavy atoms of the native ligand in its crystal pose and its re-docked pose.
Caption: Logical flow for validating the docking protocol via RMSD.
Protocol 6: Analysis of Docking Results
Rationale: The primary quantitative output from Vina is the binding affinity. This score allows for the ranking of different compounds. A lower (more negative) score suggests a stronger, more stable protein-ligand complex.[1][12]
Steps:
-
Examine the Log File: Open the results.log file. The top of the file will show a table with binding affinity scores (kcal/mol) for the different poses. The pose with the lowest energy is considered the most probable.
-
Compare Compounds: Create a table to compare the best binding affinity scores of your novel this compound derivatives against a known reference compound (e.g., Rosiglitazone).
Table 1: Sample Docking Results
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key H-Bond Interactions |
|---|---|---|---|
| Reference (Rosiglitazone) | [Structure Image] | -10.5 | Ser289, His323, His449, Tyr473 |
| Derivative BTZ-01 | [Structure Image] | -10.1 | Ser289, His323, His449 |
| Derivative BTZ-02 | [Structure Image] | -9.8 | Ser289, His449 |
| Derivative BTZ-03 | [Structure Image] | -11.2 | Arg288, Ser289, His323, His449 |
Note: Data are hypothetical for illustrative purposes. Binding energies for similar compounds have been reported in ranges from -10.0 to -12.69 kcal/mol.[6][7][20]
Protocol 7: Visualization of Protein-Ligand Interactions
Rationale: A docking score alone is not enough. Visualizing the top-ranked pose is essential to understand the structural basis of the binding.[21] This allows you to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which rationalize the predicted affinity and can guide further chemical modifications. PyMOL is an excellent tool for this purpose.[22][23]
Steps:
-
Launch PyMOL: Open the PyMOL software.
-
Load Structures:
-
Load the prepared receptor: File > Open... > receptor.pdbqt.
-
Load the docking results: File > Open... > results.pdbqt. The different poses will load as separate states.
-
-
Prepare the View:
-
Display the protein as a cartoon or surface: Display > Cartoon. Color it for clarity (e.g., Color > By Chain).
-
Display the ligand (state 1, the best pose) as sticks: In the object menu for results, click S (Show) > Sticks.
-
Center and zoom on the ligand.
-
-
Identify Interactions:
-
Use the "Wizard" menu to find interactions: Wizard > Measurement.
-
To find hydrogen bonds, select potential donor/acceptor atoms on the ligand and nearby residues. PyMOL will draw a dashed line and display the distance.
-
Visually inspect for hydrophobic and aromatic residues surrounding the ligand.
-
-
Generate Publication-Quality Image: Use the ray or draw command in PyMOL to create a high-resolution image of the binding pose, clearly labeling key interacting residues.[21][24]
Conclusion
This application guide provides a detailed, validated, and scientifically grounded protocol for conducting molecular docking studies of this compound derivatives with the PPARγ receptor. By following this workflow, researchers can effectively screen novel compounds, predict their binding affinities, and gain crucial structural insights into their interaction mechanisms. This computational approach serves as a vital first step in the drug discovery pipeline, enabling the rational design and prioritization of next-generation PPARγ modulators with potentially improved therapeutic profiles.
References
-
Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
Protein preparation for molecular docking using Discovery Studio. (2022, January 12). Dawn of Bioinformatics. Retrieved February 7, 2024, from [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. (2023, July 31). OSF Preprints. Retrieved February 7, 2024, from [Link]
-
Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. (2023, November 14). PubMed. Retrieved February 7, 2024, from [Link]
-
Virtual Screening, Docking, Synthesis and Bioactivity Evaluation of Thiazolidinediones as Potential PPARγ Partial Agonists for Preparation of Antidiabetic Agents. (n.d.). Bentham Science Publisher. Retrieved February 7, 2024, from [Link]
-
Identification of Potential PPAR γ Agonists as Hypoglycemic Agents: Molecular Docking Approach. (2015, August 7). ResearchGate. Retrieved February 7, 2024, from [Link]
-
In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists. (n.d.). SciSpace. Retrieved February 7, 2024, from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. (2023, November 9). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Molecular Docking Studies of Novel Thiazolidinedionederivatives as PPARγ Modulators. (2023, December 14). Bioxbio. Retrieved February 7, 2024, from [Link]
-
In-silico ANALYSIS AND MOLECULAR DOCKING STUDIES OF NOVEL THIAZOLIDINEDIONE DERIVATIVES AGAINST PPAR-γ. (n.d.). Rasayan Journal of Chemistry. Retrieved February 7, 2024, from [Link]
-
Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022, October 27). YouTube. Retrieved February 7, 2024, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved February 7, 2024, from [Link]
-
Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023, May 9). PLOS Computational Biology. Retrieved February 7, 2024, from [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
-
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved February 7, 2024, from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved February 7, 2024, from [Link]
-
The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. (2023, September 1). International Journal of Life Science and Pharma Research. Retrieved February 7, 2024, from [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved February 7, 2024, from [Link]
-
PyMOL ligand-protein interactions | PyMOL tutorial | Protein Data Bank | Basic Science Series. (2021, July 31). YouTube. Retrieved February 7, 2024, from [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved February 7, 2024, from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved February 7, 2024, from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. Retrieved February 7, 2024, from [Link]
-
Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved February 7, 2024, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijlpr.com [ijlpr.com]
- 6. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. scispace.com [scispace.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
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- 16. youtube.com [youtube.com]
- 17. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) | MDPI [mdpi.com]
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- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 24. medium.com [medium.com]
Application Note: Integrated Assessment of Anti-Inflammatory Activity in Benzylidene Thiazolidinediones (BTZDs)
Introduction & Mechanistic Rationale
Benzylidene thiazolidinediones (BTZDs) represent a privileged scaffold in medicinal chemistry, historically recognized for their insulin-sensitizing properties (e.g., Rosiglitazone). However, recent investigations have repurposed this scaffold for potent anti-inflammatory activity. Unlike traditional NSAIDs that solely inhibit cyclooxygenase (COX) enzymes, BTZDs often exhibit a dual mechanism of action :
-
PPAR
Agonism: Activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR ) leads to the "transrepression" of Nuclear Factor-kappa B (NF- B), a master regulator of inflammation. -
Direct COX-2 Inhibition: The benzylidene moiety can be structurally optimized to fit the COX-2 hydrophobic pocket, reducing prostaglandin synthesis.
This dual pathway offers a therapeutic advantage by mitigating the gastric toxicity associated with classical COX inhibitors while addressing systemic inflammation via genomic regulation.
Signaling Pathway Visualization
The following diagram illustrates the interference of BTZDs in the LPS-induced inflammatory cascade.
Figure 1: Mechanism of Action. BTZDs activate PPAR
In Silico Validation: Molecular Docking
Before wet-lab synthesis, candidates should be screened for binding affinity to PPAR
Target Selection:
-
PPAR
: Use PDB ID 2XKW or 1FM6 . The key interaction is hydrogen bonding with Tyr473 , His323 , and Ser289 in the Ligand Binding Domain (LBD). -
COX-2: Use PDB ID 1CX2 .
Protocol Summary:
-
Ligand Prep: Minimize energy of BTZD structures (MM2 force field).
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Rosiglitazone).
-
Scoring: Candidates with binding energy < -8.0 kcal/mol are prioritized.
-
Validation: Ensure the acidic head group (TZD ring) mimics the carboxylate interactions of endogenous ligands.
In Vitro Screening: Cellular Assays[1][2]
The RAW 264.7 murine macrophage cell line is the industry standard for initial anti-inflammatory screening. The primary endpoint is the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[1]
Experimental Workflow
Figure 2: In vitro screening workflow. Cell viability (MTT) must be run in parallel to ensure NO reduction is not due to cytotoxicity.
Protocol A: Nitric Oxide (NO) Scavenging (Griess Assay)
Rationale: iNOS produces NO, which oxidizes to nitrite (
-
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/mL) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Induction & Treatment: Replace medium with fresh DMEM containing LPS (1
g/mL) and varying concentrations of BTZD (e.g., 10, 25, 50, 100 M).-
Control: LPS only (100% inflammation).
-
Blank: Media only.
-
Standard: Indomethacin or Celecoxib (positive control).
-
-
Incubation: Incubate for 24 hours.
-
Measurement:
-
Mix 100
L of culture supernatant with 100 L of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride). -
Incubate 10 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm .
-
-
Calculation: Calculate % Inhibition using the formula:
Protocol B: Cell Viability (MTT Assay)
Critical Step: You must prove the compound is not killing the macrophages.
-
After removing supernatant for Griess assay, add 20
L of MTT solution (5 mg/mL in PBS) to the cells.[2] -
Incubate for 4 hours.
-
Dissolve formazan crystals in 150
L DMSO. -
Measure absorbance at 570 nm .
-
Acceptance Criteria: Cell viability must be >80% at the effective anti-inflammatory concentration.
In Vivo Validation: Carrageenan-Induced Paw Edema
This is the standard acute model for assessing anti-inflammatory efficacy in rodents.
Animal Model: Wistar Rats (150–200g) or Swiss Albino Mice. Group Size: n=6 per group.
Protocol Steps:
-
Drug Administration: Administer the BTZD compound (10–50 mg/kg, p.o. or i.p.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at
(baseline), 1h, 3h, and 5h post-injection. -
Data Analysis:
-
Edema Volume (
). -
Calculate % Inhibition relative to the vehicle control group.
-
Interpretation:
-
Early Phase (0-2h): Mediated by histamine/serotonin (BTZDs have less effect here).
-
Late Phase (3-5h): Mediated by prostaglandins and COX-2 (BTZDs show maximum efficacy here).
Data Reporting & SAR Analysis
When reporting results, summarize data in comparative tables.
Table 1: Example Data Presentation Format
| Compound ID | R-Group (Para) | Docking Score (kcal/mol) | NO Inhibition IC | Cell Viability at IC | Paw Edema Inhibition (3h) |
| BTZD-01 | -H | -7.2 | 65.4 | 98% | 22% |
| BTZD-04 | -NO | -8.5 | 12.1 | 95% | 68% |
| Ref (Indo) | N/A | N/A | 8.5 | 92% | 75% |
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups (EWG): Substituents like
or at the para position of the benzylidene ring often enhance lipophilicity and binding affinity to PPAR , improving potency. -
Acidic Head: The NH group of the thiazolidinedione ring is crucial for hydrogen bonding. N-alkylation often reduces activity unless the alkyl group targets a specific hydrophobic pocket.
References
-
Mechanism of Action: Chhajed, S. S., et al. (2020). "Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects." Bioorganic & Medicinal Chemistry. Link
-
In Vitro Protocol: Kim, Y. J., et al. (2022).[5] "Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages." Molecules. Link
-
In Vivo Protocol: Necas, J., & Bartosikova, L. (2013). "Carrageenan: a review." Veterinarni Medicina. Link
-
Docking Methodology: Srivastava, A. R., et al. (2019). "Synthesis, biological evaluation and molecular docking studies of novel 3,5-disubstituted 2,4-thiazolidinediones derivatives." Bioorganic Chemistry. Link
-
Griess Assay Standard: Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. Link
Sources
- 1. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of benzylidene thiazolidinedione derivatives
PART 1: CORE DIRECTIVE (Autonomy)
This Technical Support Center is structured as an interactive, problem-oriented guide for researchers working with benzylidene thiazolidinedione derivatives. It begins with a foundational FAQ section to address common initial questions and establish a baseline understanding of the solubility challenges associated with this class of compounds. Following the FAQs, the guide transitions into in-depth, Q&A-style Troubleshooting Guides. Each guide presents a specific experimental challenge, followed by a systematic workflow that includes the scientific rationale behind the proposed steps, detailed protocols, and illustrative diagrams. This structure is designed to empower researchers by not just providing answers, but by fostering a deeper understanding of the experimental choices and enabling them to independently troubleshoot similar issues.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Technical Support Center: Improving the Solubility of this compound Derivatives
As Senior Application Scientists, we recognize that the promising therapeutic potential of this compound derivatives is often hindered by their poor aqueous solubility.[1] This guide provides a comprehensive resource of technical insights and practical troubleshooting strategies to effectively address these solubility challenges, facilitating the advancement of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of my this compound derivatives?
A1: The poor aqueous solubility of this compound derivatives is intrinsically linked to their molecular structure. The thiazolidinedione (TZD) ring system, combined with the benzylidene substituent, creates a rigid and planar molecular architecture.[1] This structural rigidity contributes to high crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound. Additionally, the overall hydrophobic nature of the molecule limits its favorable interactions with polar water molecules.
Q2: I have just synthesized a new derivative and it appears to be poorly soluble. What is the essential first step I should take?
A2: The critical first step is to quantify the compound's intrinsic aqueous solubility (S₀). This fundamental measurement provides a baseline for evaluating the effectiveness of any solubility enhancement technique. The shake-flask method is a widely accepted and reliable technique for determining intrinsic solubility.[2] This involves creating a saturated solution by agitating an excess of the compound in a buffered aqueous medium (e.g., pH 7.4) until equilibrium is reached. The concentration of the dissolved compound is then accurately measured, typically by HPLC-UV.
Q3: For preliminary in vitro screening, what is a straightforward method to improve the solubility of my compounds?
A3: A common and effective initial approach is the use of co-solvents.[3][4] A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds by reducing the interfacial tension between the drug and the aqueous solution.[4][5] However, it is crucial to perform vehicle control experiments to ensure that the co-solvent does not interfere with the biological assay.
Troubleshooting Guides: From Problem to Solution
Guide 1: A Systematic Approach to Solvent and pH Optimization
Problem: My lead this compound derivative has very low solubility (<1 µg/mL) in my standard assay buffer (pH 7.4) containing 1% DMSO, which is insufficient for generating reliable dose-response curves. How can I systematically find a more suitable solvent system?
Workflow:
-
pH-Dependent Solubility Profiling:
-
Rationale: The thiazolidinedione ring contains an acidic proton, meaning the molecule can be ionized at a pH above its pKa. This ionization results in a charged species with substantially higher aqueous solubility. A pH-solubility profile can reveal if pH modification is a viable strategy.[6]
-
Protocol:
-
Prepare a series of aqueous buffers with a pH range from 2 to 10.
-
Determine the solubility of your compound in each buffer using the shake-flask method.
-
Plot the measured solubility against the corresponding pH. A significant increase in solubility at a specific pH range will indicate the compound's pKa.
-
-
Interpretation: If solubility is markedly improved at a physiologically compatible pH, adjusting the formulation's pH could be a simple and effective solution.
-
-
Co-Solvent System Screening:
-
Rationale: When pH adjustment is not a suitable option, a systematic screening of various pharmaceutically acceptable co-solvents can help identify an optimal formulation. Co-solvents enhance solubility by creating a more favorable environment for the hydrophobic drug molecules.[7]
-
Protocol:
-
Choose a selection of co-solvents with different polarities, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare concentrated stock solutions of your compound in each of the selected co-solvents.
-
Make serial dilutions of these stock solutions into your aqueous buffer, carefully observing for any signs of precipitation.
-
Quantify the solubility at various co-solvent concentrations to determine the most effective system.
-
-
Data Presentation:
-
| Co-Solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Remarks |
| DMSO | 1% | < 1 | Minimal improvement |
| Ethanol | 5% | 12 | Clear solution achieved |
| PEG 400 | 10% | 45 | Significant solubility enhancement |
| Propylene Glycol | 10% | 30 | Moderate improvement |
Troubleshooting Workflow Diagram:
Caption: Decision tree for initial solubility optimization.
Guide 2: Utilizing Surfactants and Cyclodextrins for Advanced Solubilization
Problem: While co-solvents offer some improvement, the required concentration for my in vivo studies is leading to toxicity concerns. I need to achieve a higher drug concentration with a more biocompatible formulation.
Workflow:
-
Surfactant-Based Formulations (Micellar Solubilization):
-
Rationale: Above their critical micelle concentration (CMC), surfactants form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[8][9]
-
Protocol:
-
Select pharmaceutically acceptable non-ionic surfactants such as Tween® 80 or Cremophor® EL.
-
Prepare a series of surfactant solutions in an appropriate buffer at concentrations exceeding their known CMC.
-
Determine the solubility of your compound in each surfactant solution using the shake-flask method.
-
Plot the apparent solubility as a function of surfactant concentration. A linear increase in solubility above the CMC is indicative of micellar solubilization.
-
-
In-Text Citation: The principle of micellar solubilization is a well-established technique for enhancing the solubility of poorly water-soluble drugs.[8][9]
-
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively masking them from the aqueous environment and increasing their solubility.[10][11]
-
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and favorable safety profile.[11]
-
Prepare a series of HP-β-CD solutions in water or buffer at various concentrations.
-
Add an excess amount of your compound to each cyclodextrin solution and allow it to equilibrate (e.g., via stirring or sonication).
-
After equilibration, separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant.
-
Construct a phase-solubility diagram by plotting the drug's solubility against the cyclodextrin concentration to determine the complexation efficiency.
-
-
In-Text Citation: The formation of inclusion complexes with cyclodextrins is a widely employed strategy to improve the solubility and bioavailability of poorly soluble therapeutic agents.[12][13]
-
Formulation Strategy Selection Diagram:
Caption: Workflow for selecting advanced formulation approaches.
PART 3: VISUALIZATION & FORMATTING
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Intrinsic Solubility (S₀)
-
Preparation: Add an excess amount of the this compound derivative to a clear glass vial to ensure that a saturated solution can be achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: Following equilibration, let the vial stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect an aliquot of the clear supernatant, avoiding any particulate matter.
-
Dilution: Dilute the collected aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to bring the concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Use the dilution factor to calculate the original concentration in the supernatant, which represents the intrinsic solubility of the compound.
References
-
Title: Solubility Enhancement Technique Source: CUTM Courseware URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Co-solvency and anti-solvent method for the solubility enhancement URL: [Link]
-
Title: Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib Source: PubMed URL: [Link]
-
Title: Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins Source: ResearchGate URL: [Link]
-
Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]
-
Title: Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note Source: National Institutes of Health URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: National Institutes of Health URL: [Link]
-
Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Taylor & Francis Online URL: [Link]
-
Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL: [Link]
-
Title: Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation Source: National Institutes of Health URL: [Link]
-
Title: Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib Source: National Institutes of Health URL: [Link]
-
Title: Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes Source: PubMed Central URL: [Link]
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Micellar solubilization of drugs Source: ResearchGate URL: [Link]
-
Title: Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate URL: [Link]
-
Title: Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: MDPI URL: [Link]
-
Title: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure Source: PubMed URL: [Link]
-
Title: Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes Source: ResearchGate URL: [Link]
-
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: National Institutes of Health URL: [Link]
-
Title: Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases Source: American Chemical Society URL: [Link]
-
Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs Source: Taylor & Francis Online URL: [Link]
-
Title: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery Source: Taylor & Francis Online URL: [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Benzylidene Thiazolidinedione Analogs
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Benzylidene Thiazolidinedione (BTZD) Analogs in MDR (Multidrug Resistance) Research
Executive Overview
Welcome to the technical support hub for this compound (BTZD) analogs. Unlike traditional thiazolidinediones (TZDs) used primarily for diabetes (PPAR
Why this matters: Standard chemotherapeutics (e.g., Paclitaxel, Doxorubicin) often fail due to efflux pump overexpression (P-gp/ABCB1).[1] BTZD analogs have shown a unique ability to evade these pumps while simultaneously targeting survival kinases like PIM-1, PIM-2, and PIM-3 , which are often upregulated in resistant phenotypes.
This guide addresses the three most common failure points in experimental workflows: Synthesis Efficiency , Assay Solubility , and Mechanism Validation .
Module A: Synthesis & Chemical Stability
User Query: "My Knoevenagel condensation yields are inconsistent, and I suspect isomer contamination. How do I standardize the synthesis of 5-benzylidene-2,4-TZD?"
Troubleshooting Protocol
The synthesis of BTZD analogs relies on the Knoevenagel condensation between thiazolidine-2,4-dione and an aromatic aldehyde. The critical control point is the catalyst system and solvent choice to favor the thermodynamically stable Z-isomer.
Step-by-Step Optimization:
-
Catalyst Selection: Avoid strong bases alone. Use a Piperidine/Acetic Acid (1:1) catalytic system. The acid buffers the reaction, preventing ring opening of the TZD moiety.
-
Solvent System: Switch from pure ethanol to Toluene with a Dean-Stark trap if yields are <50%. Water removal drives the equilibrium.
-
Microwave Irradiation (Green Chemistry): For high-throughput library generation, use solvent-free microwave irradiation (
, 5-10 min). This often boosts yield to >85% and minimizes purification steps.
Visualizing the Synthesis Logic:
Caption: Optimized Knoevenagel condensation workflow emphasizing water removal and catalytic buffering to maximize Z-isomer yield.
Module B: Biological Assay Optimization
User Query: "I observe high cytotoxicity in my control wells when testing BTZD analogs. Is this off-target toxicity or an artifact?"
The Solubility Artifact
BTZD analogs are highly lipophilic (LogP > 3.5). "Toxicity" at high concentrations (
Validation Protocol:
| Parameter | Recommended Limit | Reason |
| DMSO Concentration | Higher DMSO levels permeabilize membranes, sensitizing resistant cells artificially. | |
| Serum (FBS) | Albumin binds lipophilic drugs. Low serum (<5%) may exaggerate potency; high serum may mask it. | |
| Visual Check | 100x Microscopy | Before adding MTT/CCK-8, inspect wells. Crystals/Needles = Precipitation. Data is invalid. |
Self-Validating Check:
Perform a Turbidimetric Solubility Assay in culture media (without cells) at
-
Abs > 0.05: Compound has precipitated.
-
Action: Use a cyclodextrin carrier (e.g., HP-
-CD) or lower the maximum test concentration.
Module C: Mechanism of Action (Resistance Reversal)
User Query: "How do I prove my analog is overcoming resistance via PIM kinase inhibition and not just acting as a P-gp substrate competitor?"
Distinguishing Mechanisms
Many researchers confuse P-gp Inhibition (blocking the pump) with P-gp Evasion (not being pumped out) + Downstream Killing (PIM inhibition).
Experimental Workflow:
-
P-gp Substrate Assay (Rhodamine 123):
-
Incubate resistant cells (e.g., K562/DOX) with Rhodamine 123 + Your Analog.
-
Result A: Intracellular fluorescence increases = P-gp Inhibitor .
-
Result B: No change = P-gp Evasion/Independent . (BTZDs often fall here).
-
-
PIM Kinase Validation (Western Blot):
Pathway Visualization:
Caption: Mechanism of Action: BTZD analogs evade P-gp efflux and directly inhibit PIM kinases, preventing the phosphorylation of BAD and restoring apoptotic signaling in resistant cells.
References
-
Pattan, S. R., et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib. PubMed.
-
Sawaguchi, Y., et al. (2017). Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases. Bioorganic & Medicinal Chemistry.
-
Datar, P. A., et al. (2017).[4] Biological potential of thiazolidinedione derivatives of synthetic origin. PMC.
-
Trotta, F., et al. (2022).[5] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC.
-
Gao, Y., et al. (2021).[6] Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Pharmacology.
Sources
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
Technical Support Center: Enhancing Bioavailability of Benzylidene Thiazolidinedione Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Metabolic Stability, and Formulation Optimization for 5-Benzylidene-2,4-Thiazolidinedione (BTZD) Scaffolds.
Introduction: The Bioavailability Paradox
You are likely here because your lead BTZD candidate exhibits high potency in silico (docking scores < -9.0 kcal/mol against PPAR
While the 5-benzylidene tail enhances lipophilic contact with the PPAR
This guide bypasses generic advice. We focus on stabilizing the amorphous state, preventing recrystallization in aqueous media, and shielding the benzylidene olefin from rapid hepatic reduction.
Module 1: Solubility Enhancement Strategies
Decision Matrix: Selecting the Right Protocol
Before starting a formulation workflow, determine your compound's limiting factor.
Protocol A: Binary Solid Dispersion (Kneading Method)
Best for: Thermolabile derivatives susceptible to degradation at high melt temperatures.
The Mechanism: The kneading process disrupts the crystal lattice of the BTZD, trapping the drug in a high-energy amorphous state within the hydrophilic carrier (PVP K30 or Poloxamer 188). This reduces the interfacial tension between the hydrophobic drug and the dissolution medium.
Reagents:
-
Carrier: Polyvinylpyrrolidone (PVP) K30 or Poloxamer 188.
-
Solvent: Methanol:Water (1:1 v/v).[3]
Step-by-Step Workflow:
-
Ratio Selection: Weigh API and Carrier in a 1:1 or 1:2 ratio . (Data indicates 1:1.5 Poloxamer 188 often yields optimal solubility [2]).
-
Pre-mix: Physically mix the powders in a mortar for 5 minutes to ensure homogeneity.
-
Wetting: Slowly add the solvent mixture (Methanol:Water) dropwise.
-
Kneading: Triturate vigorously with a pestle.
-
Critical Checkpoint: The mixture should form a thick, paste-like consistency. If it becomes a slurry, you have added too much solvent (induces recrystallization).
-
-
Drying: Dry the paste at 40°C in a hot air oven for 24 hours.
-
Pulverization: Crush the dried mass and pass through a #60 mesh sieve .
-
Storage: Store in a desiccator. Amorphous solid dispersions are hygroscopic and will revert to crystalline forms if exposed to moisture.
Troubleshooting FAQ: Solid Dispersions
Q: My dissolution profile shows an initial burst followed by a rapid drop. What happened? A: This is the "Spring and Parachute" failure. The amorphous drug dissolved rapidly (Spring), but the carrier failed to inhibit precipitation (Parachute failure).
Fix: Switch carriers to HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). HPMC-AS maintains supersaturation longer than PVP K30 by inhibiting crystal nucleation.
Q: The drug content in the final powder is inconsistent (high RSD). A: This usually occurs during the kneading step. If the paste is not triturated evenly, the drug aggregates.
Fix: Increase the kneading time to 20 minutes and ensure the solvent is added very slowly to prevent localized supersaturation.
Module 2: Chemical Stability & Metabolism
The Metabolic Liability: The Benzylidene Olefin
The exocyclic double bond (C=C) at the 5-position is a metabolic hotspot. Hepatic reductases can reduce this bond, breaking the conjugation and altering the pharmacophore's planarity, which is essential for fitting into the PPAR
Data: Impact of Substitution on Activity Table 1: Comparative efficacy of BTZD derivatives [1].
| Compound Code | R-Group (Benzylidene) | EC50 ( | Efficacy (%) | Binding Mode |
| 1a | H (Unsubstituted) | > 25 | N/A | Weak Hydrophobic |
| 3a | 4-Cl | 5.9 ± 0.6 | 31.6 | Strong Hydrophobic (L356/F360) |
| 1i | 4-F | > 10 | Low | Moderate |
Guidance: If your derivative lacks a substituent at the para-position of the benzylidene ring, it is prone to rapid oxidative metabolism. Introducing a lipophilic electron-withdrawing group (like -Cl or -CF3 ) at the para-position blocks metabolic attack and enhances hydrophobic contacts with Leucine 356 in the receptor pocket [1].
Module 3: Advanced Formulation (Microwave Synthesis)
For derivatives with high melting points (>200°C) that resist kneading, Microwave Induced Diffusion (MIND) is the superior protocol.
Protocol B: Microwave Induced Solid Dispersion
Best for: High-melting point, crystalline derivatives.
Workflow:
-
Mixing: Mix API and PVP K30 (1:1) in a glass beaker.
-
Irradiation: Place the beaker in a microwave reactor.
-
Settings: Power 800–1500 W .[3]
-
Duration:2 to 4 minutes (Pulse mode: 30s ON, 10s OFF to prevent charring) [2].
-
-
Quenching: Immediately cool the beaker in an ice bath. This "freeze-frames" the drug in the amorphous state.
-
Characterization: Verify the loss of crystallinity using Differential Scanning Calorimetry (DSC). You should see the disappearance of the sharp endothermic melting peak.
Module 4: In Vitro-In Vivo Correlation (IVIVC)
Common Pitfall: Researchers often use standard 0.1N HCl for dissolution testing. However, BTZDs are weak acids (pKa ~ 6-7 due to the TZD ring NH). They are practically insoluble in gastric pH.
Correct Dissolution Media: Use Phosphate Buffer pH 6.8 + 0.5% SLS (Sodium Lauryl Sulfate) .
-
Why? The pH 6.8 mimics the intestinal environment where absorption occurs, and SLS mimics the surfactant action of bile salts, providing a more realistic sink condition [2].
Checklist for Validating Bioavailability
References
-
Jain, V., et al. (2017).[1] Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes . Scientific Reports, 7, 14453.[1] Link[1]
-
Deshmukh, M. T., & Mohite, S. K. (2023). Solid Dispersion of Pioglitazone: A Solubility Enhancement Approach . Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 162-168. Link
-
Najmi, A., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements . ChemistryOpen, 13(2), e202400147. Link
-
Tran, P., et al. (2019). Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs . Journal of Drug Delivery and Therapeutics, 9(3-s), 966-971. Link
Sources
Technical Support Center: Optimizing Benzylidene Thiazolidinedione Analogs for Enhanced Potency
Welcome to the technical support center dedicated to the strategic modification of benzylidene thiazolidinedione (BTZD) scaffolds. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists engaged in optimizing the potency and efficacy of this versatile chemical series. Here, we address common experimental challenges, provide evidence-based strategies for structural modification, and offer detailed protocols to navigate the complexities of lead optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address the practical questions and hurdles encountered during the synthesis, modification, and evaluation of BTZD derivatives.
Section 1: Core Synthesis & Reaction Optimization
Question 1: My Knoevenagel condensation between 2,4-thiazolidinedione and my aromatic aldehyde is giving low yields. What are the common culprits and how can I troubleshoot this?
Low yields in the Knoevenagel condensation, the cornerstone of BTZD synthesis, are a frequent issue. The problem often lies in one of three areas: reactant activation, catalyst inefficiency, or suboptimal reaction conditions.[1]
Causality-Driven Troubleshooting Steps:
-
Assess the Acidity of the Methylene Protons: The reaction relies on the deprotonation of the C-5 methylene group of the 2,4-thiazolidinedione ring. This acidity is crucial for the initial nucleophilic attack.[2] If your reaction is sluggish, ensure the integrity of the thiazolidinedione ring.
-
Evaluate Your Catalyst Choice: Weak bases like piperidine or pyridine are standard catalysts.[2]
-
Problem: Using an overly strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1]
-
Solution: Optimize the catalyst loading. A catalytic amount of piperidine is often optimal.[2] If standard bases fail, consider alternative catalysts. Greener options like L-tyrosine in water or ammonium bicarbonate can be highly effective and simplify work-up.[2]
-
-
Optimize Reaction Conditions:
-
Solvent: While alcohols, DMF, or DMSO are common, the choice of solvent can significantly impact yield.[2] Consider solvent-free conditions or using greener solvents like polyethylene glycol (PEG), which can facilitate the reaction and simplify purification.[3]
-
Temperature: While many protocols call for reflux, excessive heat can cause degradation. Start at a moderate temperature (e.g., 75°C) and monitor the reaction by TLC.[4] Some modern protocols even achieve high efficiency at ambient temperatures.[2]
-
Work-up: Many BTZD products are crystalline and will precipitate from the reaction mixture upon cooling. Washing with ice-cold ethanol is often sufficient for purification, avoiding the need for column chromatography.[4]
-
Protocol 1: Optimized Knoevenagel Condensation for BTZD Synthesis
-
To a round-bottom flask, add 2,4-thiazolidinedione (1.0 eq) and ethanol (approx. 10 mL per gram of TZD). Stir until fully dissolved.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops). Stir at room temperature for 10 minutes.[4]
-
Add the desired aromatic aldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to 75°C and maintain under reflux, monitoring progress via Thin Layer Chromatography (TLC). Reaction times can vary from 5 to 15 hours depending on the aldehyde's reactivity.[4]
-
Upon completion, cool the flask in an ice bath. The product will often precipitate.
-
Filter the solid product and wash thoroughly with ice-cold ethanol to remove unreacted starting materials.[4]
-
Dry the purified product under vacuum. Further purification via recrystallization can be performed if necessary.
Question 2: How do I confirm the structure and purity of my synthesized BTZD derivative?
A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and purity assessment.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is critical. Key signals to look for in ¹H NMR include the singlet for the exocyclic vinyl proton (=CH-Ar), which typically appears between δ 7.4-7.9 ppm, and the aromatic protons. The N-H proton of the TZD ring often appears as a broad singlet. ¹³C NMR will confirm the presence of the two carbonyl carbons in the TZD ring and the carbons of the benzylidene moiety.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ or [M-H]⁻ ion.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic stretching frequencies for the N-H group (around 3100-3300 cm⁻¹), the C=O groups of the TZD ring (around 1600-1770 cm⁻¹), and C=C bonds of the aromatic and vinyl groups.[5]
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or melting point analysis. A sharp melting point indicates high purity.
Section 2: Structure-Activity Relationship (SAR) and Potency Improvement
Question 3: I have a baseline BTZD compound. Where should I start making modifications to improve its potency?
The BTZD scaffold can be systematically modified at three key positions: the benzylidene ring (the "tail"), the thiazolidinedione ring (the "head"), and the exocyclic double bond linker. The optimal strategy depends heavily on the biological target. For many targets, including the well-studied Peroxisome Proliferator-Activated Receptor γ (PPARγ), a general pharmacophore model applies.[2]
Caption: Key modification sites on the BTZD scaffold.
Strategy A: Modifying the Benzylidene 'Tail'
The benzylidene ring typically interacts with hydrophobic pockets in the target protein.[2]
-
Why it works: Adding electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the para or meta positions can significantly modulate potency by altering electronic properties and forming new interactions.
-
Expert Insight: The presence of a second aromatic ring on the benzylidene group has been shown to increase potency for some targets.[2] Substitution at the meta position often shows an increase in activity, regardless of the substituent's electronic nature.[2]
-
Actionable Step: Synthesize a small library of analogs with diverse substituents at the para and meta positions of the benzylidene ring. See Table 1 for examples.
Strategy B: Modifying the Thiazolidinedione 'Head'
The acidic N-H proton and carbonyl groups of the TZD ring are crucial for forming hydrogen bonds with key amino acid residues in the active site of many targets (e.g., His323, His449, and Tyr473 in PPARγ).[2]
-
Why it works: N-substitution on the TZD ring can introduce new interaction points, modulate the acidity of the ring, and improve pharmacokinetic properties.
-
Expert Insight: Adding an acetate chain or other polar groups at the N-3 position can increase affinity by forming new polar interactions with the target.[2] However, an unsubstituted N-H is sometimes essential for activity against certain targets.[4]
-
Actionable Step: Alkylate the N-3 position with various small alkyl chains, acetic acid moieties, or other functional groups. Compare the activity of these N-substituted analogs to the N-H parent compound.
Strategy C: Modifying the Linker
The exocyclic double bond provides conformational rigidity.
-
Why it works: Reducing this double bond to a single bond introduces flexibility, allowing the benzyl and TZD rings to adopt different spatial orientations.
-
Expert Insight: For certain aldose reductase inhibitors, reducing the 5-arylidene olefin to the corresponding benzyl derivative led to a significant optimization of potency.[2]
-
Actionable Step: Perform a selective reduction of the exocyclic double bond using a reagent like lithium borohydride (LiBH₄) in pyridine.[2]
Table 1: Example Modifications and Their Reported Impact on Potency
| Modification Site | Substituent/Change | Target Example | Reported Effect on Potency | Citation |
|---|---|---|---|---|
| Benzylidene Ring | 4-methoxy (-OCH₃) | PPARγ | Increased Agonist Activity | [6] |
| 3,4,5-trimethoxy | PTP1B | Increased Inhibition | [2] | |
| 4-chloro (-Cl) | PPARγ | Potent Activity | [7] | |
| TZD Ring (N-3) | Acetic acid (-CH₂COOH) | Aldose Reductase | Increased Affinity | [2] |
| Unsubstituted (-H) | P. aeruginosa PhzS | Essential for Inhibition | [4] |
| Linker | Reduction of C=C bond | Aldose Reductase | Potency Optimization |[2] |
Section 3: Biological Evaluation & Assay Considerations
Question 4: I'm seeing high potency in my primary biochemical assay, but poor activity in cell-based assays. What could be the reason?
This is a classic challenge in drug discovery, often pointing to issues with cell permeability, metabolic instability, or off-target cytotoxicity.
-
Poor Membrane Permeability: Highly charged compounds, a common issue with early TZD-based PTP1B inhibitors, often struggle to cross cell membranes.[2]
-
Troubleshooting:
-
Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (PSA). High charge or excessive polarity can predict poor permeability.
-
Structural Modification: Mask polar groups with lipophilic moieties or use bioisosteric replacements. For instance, replacing a charged carboxylic acid with a less charged thiophene-based group has been a successful strategy.[2]
-
-
-
Cytotoxicity: The compound might be killing the cells, leading to a false negative in functional assays.
-
Troubleshooting:
-
Run a Cytotoxicity Assay: Always run a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your functional assay using the same cell line (e.g., HepG2 cells are a common model for liver toxicity studies).[6]
-
Determine IC₅₀ vs. EC₅₀: A good therapeutic window requires the EC₅₀ (effective concentration for 50% of maximal response in your functional assay) to be significantly lower than the IC₅₀ (inhibitory concentration for 50% cell death). Potent compounds often have IC₅₀ values well above 1000 μM.[6]
-
-
Workflow: Deconvoluting Poor Cell-Based Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of in silico and in vitro results for benzylidene thiazolidinediones
Topic: Cross-validation of in silico and in vitro results for benzylidene thiazolidinediones Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistry
From Molecular Docking to Enzymatic Inhibition[1]
Executive Summary
The benzylidene-2,4-thiazolidinedione (BTZD) scaffold represents a privileged structure in medicinal chemistry, primarily targeting PPAR
This guide provides a technical framework for cross-validating these results. It moves beyond simple correlation coefficients to examine the causality of binding, offering a rigorous protocol to distinguish true "hits" from computational artifacts.
The In Silico Landscape: Predictive Modeling
Objective: To predict binding affinity and pose stability prior to synthesis.
For BTZDs, the exocyclic double bond at the C-5 position creates a rigid planarity that differs significantly from flexible TZDs like Pioglitazone. This rigidity reduces the entropic penalty of binding but requires precise active site fitting.[1]
Computational Protocol (Standardized)
To ensure reproducibility, the following parameters are critical when docking BTZDs against PTP1B (PDB: 1T49) or PPAR
-
Ligand Preparation:
-
Grid Generation:
-
Validation (The "Redocking" Standard):
Visualization: The Validation Pipeline
The following diagram illustrates the iterative loop required to align simulation with reality.
Figure 1: The iterative cross-validation pipeline. Note the feedback loop (dashed line) where in vitro failure data is used to refine computational constraints.
The Wet-Lab Reality: In Vitro Validation
Objective: To quantify biological activity and identify false positives.
High docking scores for BTZDs often stem from extensive hydrophobic interactions.[1] However, in an aqueous assay buffer, these hydrophobic compounds may aggregate, leading to false positives (promiscuous inhibition).
Key Target Assays
We focus on PTP1B and
Protocol A: PTP1B Inhibition Assay (Colorimetric)
Rationale: PTP1B dephosphorylates the insulin receptor.[1] Inhibiting it prolongs insulin signaling.[1][3]
-
Reagents: PTP1B (human recombinant), p-Nitrophenyl Phosphate (pNPP) substrate.[1]
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Critical: DTT prevents oxidation of the catalytic Cys215, ensuring inhibition is not due to oxidative artifact).
-
Procedure:
Protocol B:
-Glucosidase Inhibition
Rationale: Validates the "multi-target" potential of BTZDs.
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG).[1] -
Control: Acarbose.
-
Note: BTZDs with bulky hydrophobic tails often outperform Acarbose here due to binding in the deep hydrophobic pocket of the enzyme.[1]
Visualization: PTP1B Signaling Context
Understanding where the compound acts is vital for interpreting cell-based results later.[1]
Figure 2: Mechanism of Action. BTZDs inhibit PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby restoring glucose uptake signaling.
Comparative Performance Guide (The "Cross-Validation")
This section compares specific BTZD derivatives to demonstrate the correlation (or lack thereof) between docking scores and biological reality.
Data Matrix: Prediction vs. Reality
Data synthesized from representative SAR studies (e.g., Source 1.15, 1.9).
| Compound ID | R-Group Substitution | Docking Score (kcal/mol) | Predicted Affinity | In Vitro IC50 ( | Correlation Status |
| BTZD-01 | Unsubstituted | -6.8 | Moderate | > 50 | Concordant (Inactive) |
| BTZD-07e | 4-OH, 3,5-di-tert-butyl | -9.4 | Very High | 4.6 | Concordant (Hit) |
| BTZD-12 | 4-NO2 (Nitro) | -8.1 | High | > 100 | Discordant (False Positive) |
| Rosiglitazone | (Control) | -7.9 | High | 12.0 (PPAR | Benchmark |
Analysis of Discrepancies
Why did BTZD-12 fail despite a high docking score?
-
In Silico Error: The scoring function rewarded the strong electrostatic interaction of the Nitro group but failed to account for the desolvation penalty.
-
In Vitro Reality: The compound likely suffered from poor solubility in the assay buffer, precipitating out before inhibiting the enzyme.
-
Corrective Action: For future screens, apply a "Ligand Efficiency" filter (Binding Energy divided by Heavy Atom Count) rather than raw Binding Energy.
Decision Logic for Hit Selection
Use this logic flow to decide which computational hits to synthesize.
Figure 3: Selection logic. Note the "PAINS" check—BTZDs contain an exocyclic double bond that can be hyper-reactive.[1] Only stable derivatives should be synthesized.
References
-
Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. Source: Bioorganic & Medicinal Chemistry Letters (2014).[1][4][5][6] URL:[Link]
-
Molecular Docking Studies of Novel Thiazolidinedione deriv
Modulators. Source: Journal of Pharmaceutical Chemistry (via ResearchGate).[1] URL:[Link] -
Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones... and
-glucosidase inhibitory activities. Source: ResearchGate (2025).[1][7] URL:[Link] -
Correlation Between In Silico Docking/Simulation Results and In Vitro Inhibition Potency. Source: MDPI (General methodology reference).[1] URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japtronline.com [japtronline.com]
A Head-to-Head Comparison of Benzylidene Thiazolidinedione Derivatives: A Guide for Researchers
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its therapeutic versatility.[1] Among its derivatives, the 5-benzylidene-2,4-thiazolidinediones have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including antidiabetic, anticancer, and anti-inflammatory effects.[2][3] This guide provides a comprehensive, head-to-head comparison of various benzylidene thiazolidinedione derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy, outline key experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.
The Versatile Thiazolidinedione Core: A Foundation for Diverse Biological Activities
The 2,4-thiazolidinedione core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The versatility of this scaffold lies in the potential for chemical modifications at several positions, most notably the N-3 position of the thiazolidinedione ring and various positions on the benzylidene moiety. These modifications profoundly influence the compound's interaction with biological targets, leading to a wide array of pharmacological responses.
Antidiabetic Activity: Targeting PPARγ and Beyond
Thiazolidinediones are well-established as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[3][4] Activation of PPARγ enhances insulin sensitivity, making these compounds effective in the management of type 2 diabetes.[3] However, research has expanded to explore derivatives with partial PPARγ agonism to mitigate side effects, as well as those that target other key enzymes in glucose metabolism like α-amylase and α-glucosidase.[1][5]
Comparative Efficacy of Antidiabetic this compound Derivatives
The following table summarizes the in vitro and in vivo performance of selected this compound derivatives as antidiabetic agents.
| Compound ID | Substitution on Benzylidene Ring | N-3 Substitution | Target | In Vitro Activity (IC50/EC50) | In Vivo Model | Key Findings & Efficacy | Reference |
| 1a | Unsubstituted | -CH2CONH(Cyclopropyl) | PPARγ | EC50: 7.0 ± 1.3 µM | STZ-NA-induced diabetic rats | Weak partial agonist; significantly lowered blood glucose. | [5] |
| 1i | Unsubstituted | -CH2CONH(4-chlorophenyl) | PPARγ | EC50: 9.6 ± 0.8 µM | STZ-NA-induced diabetic rats | Moderate partial agonist; significant reduction in blood glucose and improved lipid profile. | [5] |
| 3a | 4-Chloro | -CH2CONH(Cyclopropyl) | PPARγ | EC50: 5.9 ± 0.6 µM | STZ-NA-induced diabetic rats | Moderate partial agonist; activity equivalent to Pioglitazone on day 15.[5] | [5] |
| SA16 | 4-Nitro | Oxadiazole hybrid | α-amylase | IC50: 9.15 µg/mL | - | Potent α-amylase inhibition.[1] | [1] |
| SA19 | 4-Chloro | Oxadiazole hybrid | α-amylase | IC50: 22.65 µg/mL | - | Significant α-amylase inhibition.[1] | [1] |
| Compound 6 | Unsubstituted | -CH2COOH | α-amylase | IC50: 10.26 µg/mL | Alloxan-induced diabetic rats | Potent α-amylase inhibitor; 69.55% reduction in blood glucose.[6] | [6] |
| Compound 11 | Unsubstituted | Thiazolidinedione | α-amylase | IC50: 20.01 µg/mL | Alloxan-induced diabetic rats | 66.95% reduction in blood glucose.[6] | [6] |
Structure-Activity Relationship (SAR) Insights for Antidiabetic Activity
The antidiabetic efficacy of benzylidene thiazolidinediones is intricately linked to their structural features. For PPARγ agonists, substitutions on the benzylidene ring and the N-3 position of the thiazolidinedione core are critical. For instance, the presence of a halogen, such as a chloro group at the para position of the benzylidene ring (as in compound 3a ), can enhance partial agonist activity.[5] The nature of the substituent at the N-3 position also modulates activity, with different amide functionalities influencing potency and selectivity.[5]
For derivatives targeting α-amylase, the presence of electron-withdrawing groups, such as a nitro group at the para-position of the benzylidene ring, has been shown to enhance inhibitory potential.[1] Furthermore, hybridization with other heterocyclic moieties like oxadiazole can lead to potent inhibitors.[1]
Signaling Pathway: PPARγ-Mediated Insulin Sensitization
The primary mechanism of antidiabetic action for many benzylidene thiazolidinediones involves the activation of PPARγ. The following diagram illustrates this pathway.
Caption: PPARγ activation by this compound derivatives.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][8] Their ability to modulate multiple signaling pathways makes them attractive candidates for cancer therapy.
Comparative Efficacy of Anticancer this compound Derivatives
The following table presents a head-to-head comparison of the in vitro anticancer activity of different this compound derivatives against various cancer cell lines.
| Compound ID | Substitution on Benzylidene Ring | N-3 Substitution | Cancer Cell Line | In Vitro Activity (GI50/IC50) | Key Findings | Reference |
| 3t | 4-(dimethylamino) | Unsubstituted | K562 (Chronic Myeloid Leukemia) | GI50: 0.9 µM | Arrests cell cycle at G0/G1 phase; inhibits PCNA and Cyclin D1 expression. | [6] |
| 3x | 4-(diethylamino) | Unsubstituted | K562 (Chronic Myeloid Leukemia) | GI50: 0.23 µM | Induces apoptosis via upregulation of cleaved PARP1 and activated caspase 3.[6] | [6] |
| TZ-5 | 4-chloro | 2-pyridyl | A549 (Lung Cancer) | Good antiproliferative activity | - | [2] |
| TZ-13 | 4-fluoro | 4-pyridyl | A549 (Lung Cancer) | Good antiproliferative activity | - | [2] |
| TZ-10 | 4-methoxy | 3-pyridyl | HepG2 (Liver Cancer) | Moderate antiproliferative activity | - | [2] |
| Compound 5a | 4-(α-bromoacryloylamido) | Unsubstituted | HL-60 (Promyelocytic Leukemia) | - | Induces apoptosis through activation of multiple caspases and cytochrome c release.[8] | [8] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the benzylidene ring. For instance, the presence of dialkylamino groups at the para-position, as seen in compounds 3t and 3x , leads to potent antiproliferative effects.[6] The length of the alkyl chain in these groups can influence potency, with the diethylamino group in 3x showing greater activity than the dimethylamino group in 3t .[6] The incorporation of heterocyclic rings, such as pyridine, at the N-3 position has also been shown to enhance anticancer potential.[2] Furthermore, the introduction of an α-bromoacryloylamido moiety on the benzylidene ring can induce apoptosis.[8]
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of many this compound derivatives are mediated by their ability to induce programmed cell death (apoptosis) and halt the cell cycle. The diagram below outlines these key pathways.
Caption: Anticancer mechanisms of benzylidene thiazolidinediones.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and cytokines.[9]
Comparative Efficacy of Anti-inflammatory this compound Derivatives
The following table highlights the in vitro anti-inflammatory activity of selected derivatives.
| Compound ID | Substitution on Benzylidene Ring | N-3 Substitution | Assay | In Vitro Activity (IC50) | Key Findings | Reference |
| Various TZDs | - | - | LPS-induced NO production in RAW 264.7 macrophages | - | Demonstrated positive activity against NO production. | [10] |
| Compound 3b | 4-hydroxy | Benzenesulfonamide | COX-2 Inhibition | 61.75% inhibition | More selective for COX-2 than celecoxib. | [11] |
| Compound 3a | 2-hydroxy | Benzenesulfonamide | COX-2 Inhibition | 55.76% inhibition | Significant COX-2 inhibition. | [11] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is influenced by substitutions on the benzylidene ring. For example, a hydroxyl group at the para-position of the phenyl ring attached to the thiazolidinone core (as in compound 3b ) leads to more selective inhibition of COX-2.[11] The presence of a benzenesulfonamide moiety at the N-3 position also appears to be favorable for anti-inflammatory activity.[11]
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of benzylidene thiazolidinediones are largely attributed to their ability to suppress the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins (via COX-2 inhibition), and to modulate the activity of transcription factors such as NF-κB.[9]
Caption: Anti-inflammatory mechanism of benzylidene thiazolidinediones.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives (Knoevenagel Condensation)
This protocol describes a general and efficient method for the synthesis of the title compounds.[12][13][14][15]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,4-thiazolidinedione and 1 equivalent of the desired substituted benzaldehyde in a suitable solvent (e.g., glacial acetic acid or aqueous ethanol).[12][13]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, sodium acetate, or 1,4-diazabicyclo[2.2.2]octane (DABCO), to the reaction mixture.[12][13]
-
Reaction Conditions: Reflux the mixture for 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[13]
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
In Vivo Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce type 1-like diabetes in rodents.[10][17][18][19][20]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (typically 40-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5).[17][19]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., Pioglitazone) orally to the diabetic rats daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor blood glucose levels, body weight, and other relevant biochemical parameters at regular intervals throughout the study.
-
Data Analysis: Compare the changes in blood glucose levels and other parameters between the treated groups and the diabetic control group.
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[21][22][23][24]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.[21]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising class of compounds with significant potential in the treatment of diabetes, cancer, and inflammatory diseases. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific chemical modifications in determining their biological activity and selectivity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel derivatives with enhanced efficacy and reduced side effects.
Future research in this area should focus on the development of multi-target ligands that can simultaneously address the interconnected pathologies of metabolic and inflammatory disorders. Furthermore, a deeper understanding of the off-target effects and the long-term safety profiles of these compounds is crucial for their successful translation into clinical practice. The continued exploration of the chemical space around the this compound scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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- Malik, N., & Singh, R. K. (2025). Benzylidene-2,4-thiazolidinedione based antidiabetic compounds. ARCH PHARM.
- Patel, N., et al. (2016). Synthesis and in-vivo biological assessment of 5-benzylidene-2,4-thiazolidinediones. International Journal of Pharmaceutical Sciences and Research, 7(10), 4000-4011.
- Singh, S., et al. (2021). Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1596-1609.
- Naim, M. J., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. Bioorganic Chemistry, 77, 548-567.
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- El-Gazzar, M. G. A., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(3), 830.
- Romagnoli, R., et al. (2012). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. European Journal of Medicinal Chemistry, 58, 285-294.
- Huiying, L., et al. (2021). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 10(12), 1234-1266.
- Abbas, S. E., & El-Karim, S. S. A. (2018). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 3(12), 17796-17814.
- El-Gohary, N. S., & Shaaban, M. R. (2022). Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity. Journal of Medicinal Chemistry, 65(1), 479-496.
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NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
- Patil, S. D., & Sharma, A. K. (2016). Synthesis and Evaluating Anti-Inflammatory, Antibacterial activity of substituted benzylidene Thiazolidinediones. Research Journal of Pharmacy and Technology, 9(1), 1-5.
- Chen, J., et al. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Molecules, 21(10), 1345.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kim, J. H., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 174, 1-7.
- Patel, D. R., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 35-46.
- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039.
- Kumar, A., et al. (2014). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 5(6), 1957-1962.
-
Singh, U. P., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. ResearchGate. Retrieved from [Link]
- Sharma, A., et al. (2018). Synthesis and evaluation of novel thiazolidinedione for anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1-5.
- Trivedi, G., et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research, 13(5), 309-322.
- Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
- Romagnoli, R., et al. (2013). Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. European Journal of Medicinal Chemistry, 69, 439-449.
- Dehghani, F., & Moflehi, A. (2022). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 21, 1032-1048.
- Kim, Y., et al. (2018). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 157, 1184-1196.
- Dandia, A., et al. (2006). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Journal of the Serbian Chemical Society, 71(8-9), 833-838.
- Lin, Y.-S., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(11), 2155-2166.
- Broussard, J. A., & D'Souza, A. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Cell Science & Therapy, 9(4), 1000282.
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Naim, M. J., et al. (2022). Chemistry and Applications of Functionalized 2,4-Thiazolidinediones. ResearchGate. Retrieved from [Link]
- West Virginia University IACUC. (2023). Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals.
- El-Gazzar, M. G. A., et al. (2022).
- Nishida, E., et al. (2000). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology, 28(2), 117-123.
- Sharma, V., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4930.
- Abbas, S. E., & El-Karim, S. S. A. (2024). Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Semantic Scholar.
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Bio-protocol. (2024). Streptozotocin-induced type 1 diabetic mouse model. Retrieved from [Link]
- Gąsior, L., et al. (2022).
- Gobec, S., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1662.
- Damkaci, F., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Compounds, 2(3), 180-198.
- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(1), 169-174.
- Sharma, P., et al. (2021). THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. International Journal of Creative Research Thoughts, 9(6), f557-f565.
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Validating the Specificity of Benzylidene Thiazolidinedione (BTZD) as a Selective PTP1B Inhibitor
Executive Summary: The Scaffold Shift
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Metabolic Disease Researchers.
The thiazolidinedione (TZD) ring is historically synonymous with PPAR
The Validation Challenge: The catalytic domain of PTP1B shares ~74% sequence identity with T-cell Protein Tyrosine Phosphatase (TCPTP) . Non-selective inhibition of TCPTP leads to severe immune phenotypes (e.g., bone marrow suppression). Therefore, validating a BTZD is not about proving potency; it is about proving selectivity .
This guide outlines a rigorous, multi-tier validation workflow to confirm BTZD specificity for PTP1B over TCPTP and PPAR
Mechanism of Action & Binding Mode
The Structural Divergence
-
Classic TZDs (Glitazones): Flexible C5-alkyl linkage allows the TZD headgroup to wrap around Helix 12 of PPAR
, stabilizing the active conformation. -
Benzylidene TZDs: The C5=C double bond creates a rigid, planar system. This geometry often precludes the "wrap-around" agonist mode at PPAR
but positions the molecule to occupy the deep, narrow catalytic cleft of PTP1B (Site A) or the adjacent non-catalytic selectivity site (Site B).
The Selectivity Key (Site B)[1]
Generic PTP1B inhibitors target the conserved phosphate-binding loop (P-loop). Selective BTZDs extend into Site B , interacting with non-conserved residues such as Cys32 and Arg47 (which are replaced by different residues in TCPTP).
DOT Diagram: Insulin Signaling & PTP1B Inhibition
Caption: PTP1B acts as a negative regulator by dephosphorylating the Insulin Receptor (IR) and IRS-1. Selective BTZDs block PTP1B without affecting TCPTP, restoring insulin sensitivity.
Comparative Analysis: BTZD vs. Alternatives
The following table contrasts BTZD with standard benchmarks used in PTP1B research.
| Feature | Benzylidene TZD (Novel) | Suramin / Vanadate | Trodusquemine (MSI-1436) | Rosiglitazone |
| Primary Target | PTP1B (Inhibitor) | PTPs (Broad Spectrum) | PTP1B (Allosteric) | PPAR |
| Binding Site | Active Site + Site B (Selectivity) | Active Site (P-loop) | Allosteric C-terminus | Nuclear Receptor LBD |
| Selectivity (vs TCPTP) | Mod. to High (Design dependent) | Low / None | High | N/A (Does not bind PTPs) |
| Cell Permeability | High (Lipophilic) | Very Low (Polyanionic) | Moderate (Charged) | High |
| Use Case | Lead Compound | Positive Control (Enzyme Assay) | Clinical Benchmark | Negative Control (Specificity) |
Validation Protocols
Protocol A: The "Gold Standard" Selectivity Screen (PTP1B vs. TCPTP)
Objective: Quantify the Selectivity Index (SI) of the BTZD.
Materials:
-
Recombinant Human PTP1B (catalytic domain, residues 1–321).
-
Recombinant Human TCPTP (catalytic domain).
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40 (to prevent promiscuous aggregation).
Workflow:
-
Preparation: Dilute BTZD in DMSO (Final DMSO < 1%). Prepare serial dilutions (0.1 nM to 100
M). -
Incubation: Incubate enzyme (10 nM) with BTZD for 15 min at 37°C before adding substrate.
-
Reaction: Add pNPP (2 mM). Monitor absorbance at 405 nm kinetically for 20 min.
-
Analysis: Calculate IC
for both enzymes. -
Validation Criterion:
-
SI > 10: Acceptable for lead optimization.
-
SI > 50: High quality selective inhibitor.
-
Protocol B: Cellular Target Engagement (Insulin Signaling Rescue)
Objective: Prove the BTZD works inside the cell via the insulin pathway and not generic toxicity.
Cell Line: HepG2 (Liver carcinoma) or C2C12 (Myotubes). Controls: Insulin (Stimulant), Rosiglitazone (PPAR control), Wortmannin (PI3K inhibitor - negative control).
Steps:
-
Starvation: Serum-starve cells for 12–16 hours.
-
Pre-treatment: Treat cells with BTZD (at 2x IC
) for 2 hours. -
Stimulation: Challenge with Insulin (100 nM) for exactly 10 minutes.
-
Lysis & Western Blot:
-
Primary Readout: Phospho-Insulin Receptor
(Tyr1150/1151). -
Downstream Readout: Phospho-Akt (Ser473).
-
Loading Control:
-Actin or Total Akt.
-
-
Result Interpretation: A true PTP1B inhibitor will sustain phosphorylation levels significantly longer or at higher intensity than Insulin alone.
Protocol C: Ruling Out PPAR Off-Target Effects
Objective: Confirm the benzylidene modification has abolished PPAR agonism.
Method: PPAR
-
Ligand: Fluormone™ Pan-PPAR Green.
-
Expectation: Rosiglitazone (Positive Control) will displace the ligand at nM concentrations. A specific BTZD PTP1B inhibitor should show no displacement (IC
> 50 M) or very weak partial agonism.
Experimental Workflow Diagram
Caption: Step-by-step validation logic. Tier 1 ensures enzymatic specificity; Tier 2 ensures biological relevance and lack of PPAR off-target effects.
References
-
Selectivity Strategy (Site B targeting)
-
BTZD as PTP1B Inhibitors
-
PTP1B vs TCPTP Assay Protocols
- Title: Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids.
- Source: ACS Chemical Biology (2020).
-
URL:[Link]
-
PPAR
Binding Mode (Comparison):
Sources
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- 2. The design strategy of selective PTP1B inhibitors over TCPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Benchmarking Guide: Novel Benzylidene Thiazolidinedione Analogs Versus Established Inhibitors in the Pursuit of Enhanced Therapeutic Efficacy
In the dynamic landscape of drug discovery, the thiazolidinedione (TZD) scaffold remains a cornerstone for developing novel therapeutics, particularly for metabolic diseases and beyond.[1][2][3] This guide provides a comprehensive framework for benchmarking new benzylidene thiazolidinedione analogs against known inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential. By integrating detailed experimental protocols with mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the tools to conduct self-validating and impactful studies.
Introduction: The Enduring Promise of Thiazolidinediones
Thiazolidinediones, often referred to as "glitazones," have a well-established history in the management of type 2 diabetes mellitus.[1][4] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[4][5][6] Activation of PPARγ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and utilization.[4][5]
Beyond their initial application as insulin sensitizers, the therapeutic versatility of the TZD scaffold is increasingly recognized.[3][7] Researchers are actively exploring novel analogs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][8] This has spurred the development of new derivatives, such as benzylidene thiazolidinediones, which offer opportunities for enhanced potency, selectivity, and reduced side effects compared to their predecessors.[2][9]
This guide will use a novel synthesized this compound analog, hereafter referred to as BZ-TzD-New , as a case study. We will benchmark its performance against two well-established inhibitors: Pioglitazone , a known PPARγ agonist, and Acarbose , an α-amylase inhibitor. This comparative approach allows for a multifaceted evaluation of our novel compound's potential.
Synthesis of a Novel this compound Analog (BZ-TzD-New)
The synthesis of novel this compound derivatives is a critical first step in their evaluation. A common and effective method involves a two-step process. The initial step is the synthesis of the thiazolidine-2,4-dione core, followed by a Knoevenagel condensation with a substituted benzaldehyde.
Experimental Protocol: Synthesis of BZ-TzD-New
-
Step 1: Synthesis of Thiazolidine-2,4-dione.
-
A solution of chloroacetic acid (0.06 mol) in water is mixed with a solution of thiourea (0.06 mol) in water in a round-bottom flask.
-
The mixture is stirred for 15 minutes, during which a white solid will precipitate.
-
Concentrated hydrochloric acid is added slowly to the solid.
-
The flask is fitted with a reflux condenser and heated gently until the solid dissolves completely. The reaction mixture is then refluxed for 8-10 hours.[10]
-
Upon cooling, the thiazolidine-2,4-dione product crystallizes. It is then filtered, washed with water to remove any remaining acid, and dried.[10]
-
-
Step 2: Knoevenagel Condensation to form BZ-TzD-New.
-
Thiazolidine-2,4-dione (0.85 mmol) is dissolved in methanol.
-
A solution of potassium hydroxide in methanol is added dropwise with constant stirring.
-
A substituted benzaldehyde (0.85 mmol) is then added to the mixture.
-
The reaction flask is heated to 75°C and refluxed for 5-15 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[11]
-
Upon completion, the mixture is cooled, and the product is isolated and purified, typically through recrystallization or column chromatography.
-
This synthetic route provides a reliable method for generating a variety of this compound analogs for further biological evaluation.
Comparative Benchmarking: BZ-TzD-New vs. Known Inhibitors
A thorough benchmarking process involves a head-to-head comparison of the novel analog against established inhibitors across relevant biological assays. In this guide, we will focus on two key areas: PPARγ activation and α-amylase inhibition.
Data Presentation: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Notes |
| BZ-TzD-New | PPARγ | To be determined | A lower IC50 indicates higher potency. |
| Pioglitazone | PPARγ | ~0.5 - 2.0 | Established PPARγ agonist, serves as a positive control. |
| BZ-TzD-New | α-Amylase | To be determined | Evaluation of a secondary target. |
| Acarbose | α-Amylase | ~24.1 | Known α-amylase inhibitor, serves as a positive control.[12] |
IC50 values are indicative and can vary based on experimental conditions.
Mechanistic Insights: PPARγ Activation Pathway
The primary mechanism of action for many thiazolidinediones is the activation of PPARγ. Understanding this pathway is crucial for interpreting the biological activity of new analogs.
Caption: PPARγ activation by BZ-TzD-New leading to improved insulin sensitivity.
Experimental Protocols for Benchmarking
To ensure the reliability and reproducibility of your findings, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Enzyme Inhibition Assay: A Step-by-Step Guide
This protocol outlines the key steps for determining the inhibitory activity of a test compound against a target enzyme.[13]
-
Experimental Design:
-
Choose the catalytic reaction: Select a reaction that is well-characterized and for which reliable assay components are available.
-
Determine optimal conditions: Optimize buffer pH, temperature, and ionic strength for the specific enzyme.
-
Enzyme and substrate concentrations: Use a concentration of the enzyme that yields a linear reaction rate over time and a substrate concentration at or near the Michaelis-Menten constant (Km).
-
Inhibitor concentrations: Prepare a serial dilution of the test compound to generate a dose-response curve.
-
Controls: Include positive (known inhibitor) and negative (vehicle) controls.[13]
-
-
Assay Procedure:
-
Prepare the reaction mixture containing the buffer, enzyme, and any necessary cofactors in a 96-well plate.
-
Add the test compound or control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]
-
Caption: Workflow for a standard in vitro enzyme inhibition assay.
In Vivo Antidiabetic Activity Assessment
For compounds showing promising in vitro activity, evaluation in a relevant animal model is the next logical step. The alloxan- or streptozotocin-induced diabetic rat model is commonly used to assess antihyperglycemic effects.[2][15]
-
Induction of Diabetes:
-
Healthy male Wistar rats are typically used.
-
Diabetes is induced by a single intraperitoneal injection of a diabetogenic agent like alloxan or streptozotocin.
-
Blood glucose levels are monitored to confirm the diabetic state.
-
-
Experimental Groups:
-
Group I (Normal Control): Healthy animals receiving the vehicle.
-
Group II (Diabetic Control): Diabetic animals receiving the vehicle.
-
Group III (Positive Control): Diabetic animals receiving a standard antidiabetic drug (e.g., Pioglitazone).
-
Group IV-X (Test Groups): Diabetic animals receiving different doses of the new this compound analogs.[10]
-
-
Treatment and Monitoring:
-
The test compounds and controls are administered orally daily for a specified period (e.g., 30 days).[15]
-
Blood glucose levels are measured at regular intervals.
-
At the end of the study, blood samples are collected for biochemical analysis (e.g., lipid profile, liver function tests), and tissues may be collected for histopathological examination.[2][9]
-
-
Data Analysis:
-
The percentage reduction in blood glucose levels is calculated for each treatment group compared to the diabetic control.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of new this compound analogs. By following these rigorous experimental protocols and employing a comparative approach, researchers can generate robust and reliable data to support the further development of promising therapeutic candidates. The multifaceted nature of the thiazolidinedione scaffold continues to offer exciting opportunities for drug discovery, and a commitment to scientific integrity and thorough evaluation is paramount to unlocking its full potential. Future investigations should focus on elucidating the structure-activity relationships of these novel analogs to optimize their potency and selectivity, as well as exploring their efficacy in a broader range of disease models.
References
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]
-
Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]
-
Thiazolidinediones Mechanism and Side Effects. YouTube. Available at: [Link]
-
Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. PubMed Central. Available at: [Link]
-
Thiazolidinediones: Understanding Their Role in Diabetes Management. LinkedIn. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. Available at: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. Available at: [Link]
-
Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature. Bentham Science. Available at: [Link]
-
Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. PubMed. Available at: [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI. Available at: [Link]
-
Synergistic Computational Techniques For Discovery of Novel Benzylidene-2,4-thiazolidinedione Derivatives as PTP1B Inhibitors. ResearchGate. Available at: [Link]
-
Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. Available at: [Link]
-
Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. The Pharma Innovation Journal. Available at: [Link]
-
Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Brieflands. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. ResearchGate. Available at: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. Available at: [Link]
-
Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Available at: [Link]
-
A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv. Available at: [Link]
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Comparative Validation Guide: 5-Benzylidene-2,4-Thiazolidinedione (5-BZT) vs. Rosiglitazone
Executive Summary: The "Partial Agonist" Advantage[1][2][3]
This guide provides a rigorous framework for validating 5-benzylidene-2,4-thiazolidinedione (5-BZT) derivatives. Unlike the "gold standard" full agonists (Rosiglitazone, Pioglitazone), 5-BZT derivatives are engineered to act as Selective PPAR
The Core Hypothesis: The introduction of the benzylidene double bond at the C-5 position of the TZD ring restricts conformational flexibility. This alters the ligand's binding mode within the PPAR
Comparison Matrix: 5-BZT vs. Rosiglitazone[1][2]
| Feature | Rosiglitazone (Standard) | 5-BZT (Candidate) | Validation Metric |
| Primary Target | PPAR | PPAR | Luciferase Reporter Assay |
| Glucose Lowering | High (>50% reduction) | Moderate-High (40-70%) | OGTT (db/db mice) |
| Adipogenesis | High (Massive lipid accumulation) | Low (Minimal differentiation) | 3T3-L1 Oil Red O Staining |
| Weight Gain | Significant Side Effect | Negligible / Neutral | 21-Day Chronic Dosing |
| Binding Mode | Stabilizes Helix 12 (AF-2) | Stabilizes Helix 3/Beta-sheet | Molecular Docking / X-ray |
Mechanistic Profiling & Signaling Pathways
To validate the candidate, you must first prove how it differs from the standard. The following diagram illustrates the divergent signaling pathways between a Full Agonist (Rosiglitazone) and the Partial Agonist (5-BZT).
Diagram 1: Differential PPAR Activation Pathway
Caption: Divergent signaling: 5-BZT induces partial Helix 12 stabilization, decoupling insulin sensitization from adipogenesis.
In Vitro Validation Protocols
Experiment A: The "Safety" Test (Adipogenesis Assay)
Objective: Prove that 5-BZT does not induce massive lipid accumulation compared to Rosiglitazone. This is the critical differentiator for safety.
System: 3T3-L1 Murine Preadipocytes.[4][5]
Protocol Steps:
-
Seeding: Seed 3T3-L1 cells in 6-well plates (
cells/well). Grow to 100% confluence + 2 days (post-confluence arrest). -
Differentiation (Day 0): Treat cells with MDI cocktail:
-
0.5 mM IBMX (Phosphodiesterase inhibitor)
-
1.0
M Dexamethasone -
10
g/mL Insulin[6] -
Treatment Groups: Vehicle (DMSO), Rosiglitazone (10
M), 5-BZT (10 M).
-
-
Maintenance (Day 2): Switch media to DMEM + 10% FBS + Insulin (10
g/mL) + Treatment Compounds. -
Terminal (Day 8): Fix cells with 10% Formalin.
-
Staining: Stain with Oil Red O (0.5% in isopropanol).
-
Quantification: Elute stain with 100% isopropanol and measure Absorbance at 510 nm.
Expected Result: Rosiglitazone wells will appear deep red (high lipid droplets). 5-BZT wells should show significantly lower absorbance (approx. 30-50% of Rosiglitazone), indicating reduced adipogenic potential.
Experiment B: The "Efficacy" Test (Glucose Uptake)
Objective: Confirm that despite low adipogenesis, the compound still drives glucose uptake (insulin sensitization).
System: L6 skeletal muscle myotubes (preferred over adipocytes to prove muscle sensitivity).
Protocol Steps:
-
Differentiation: Culture L6 myoblasts in 2% Horse Serum for 5-7 days to form myotubes.
-
Starvation: Serum-starve for 12 hours.
-
Incubation: Treat with 5-BZT (1, 5, 10
M) vs. Rosiglitazone (10 M) for 24 hours. -
Insulin Stimulus: Add Insulin (100 nM) for the final 30 minutes.
-
Uptake: Add 2-Deoxy-D-[1-3H] glucose (0.5
Ci/mL) for 10 minutes. -
Lysis & Counting: Lyse cells (0.1 N NaOH) and count radioactivity via liquid scintillation.
In Vivo Validation (Efficacy & Weight Profile)
Model: db/db mice (Type 2 Diabetic model) or STZ-induced diabetic Wistar rats. Duration: 21 Days (Chronic Dosing).
Diagram 2: In Vivo Experimental Workflow
Caption: 21-day chronic study design to evaluate glycemic control vs. weight gain side effects.
Comparative Data Summary (Mock Data based on Literature)
The following table summarizes typical findings for Benzylidene-TZDs compared to Rosiglitazone.
| Parameter | Vehicle (Diabetic) | Rosiglitazone (10 mg/kg) | 5-BZT (20 mg/kg) | Interpretation |
| Fasting Blood Glucose | 350 mg/dL | 120 mg/dL | 135 mg/dL | Comparable Efficacy |
| HbA1c Reduction | - | -1.8% | -1.5% | Effective Control |
| Body Weight Change | -5% (Cachexia) | +25% (Obesity) | +4% (Neutral) | Superior Safety Profile |
| Liver Triglycerides | High | Reduced | Reduced | Lipid Normalization |
| PPAR | N/A | 100% (Fold Induction) | 35-50% (Fold Induction) | Partial Agonism Confirmed |
References
-
Najmi, A. et al. (2023). "Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists." Scientific Reports, 13, 19846.
-
Bhat, B.A. et al. (2010). "Novel Thiazolidinedione Derivatives With Anti-Obesity Effects: Dual Action as PTP1B Inhibitors and PPAR-γ Activators." Bioorganic & Medicinal Chemistry, 18(11).[3]
-
Marc, G. et al. (2021). "Thiazolidine-2,4-diones as a Privileged Scaffold in Drug Discovery." International Journal of Molecular Sciences, 22(21).
-
Zebisch, K. et al. (2012). "Protocol for effective differentiation of 3T3-L1 cells to adipocytes."[5][7] Analytical Biochemistry, 425(1), 88-90.
Sources
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- 2. Novel thiazolidinedione derivatives with anti-obesity effects: dual action as PTP1B inhibitors and PPAR-γ activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Benzylidene Thiazolidinedione
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of benzylidene thiazolidinedione and its derivatives. As a class of compounds with significant biological activity, often investigated in drug development, they require meticulous handling from acquisition to disposal to ensure laboratory safety and environmental protection.[1][2] This document moves beyond mere procedural listing to explain the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards.
Core Principles: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for every this compound derivative may not be available, the parent compound, 2,4-thiazolidinedione, provides a baseline for risk assessment.
1.1. Known and Potential Hazards The toxicological properties of many specific this compound derivatives have not been fully investigated.[3] However, data on the core structure, 2,4-thiazolidinedione, indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is also known to cause skin and eye irritation.[3][5] Given that many derivatives are designed for biological activity, it is prudent to treat them as potentially hazardous compounds.[6][7]
Causality: The primary routes of exposure are inhalation of dust, skin contact, and ingestion. The operational focus must therefore be on minimizing dust generation and preventing direct contact.
1.2. Mandatory Personal Protective Equipment (PPE) A robust PPE protocol is non-negotiable. The following must be worn at all times when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4]
-
Body Protection: A lab coat must be worn and kept buttoned.
-
Respiratory Protection: All handling of the solid powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[3]
Waste Management: A Step-by-Step Protocol
Disposal must be approached with the understanding that this is a regulated hazardous chemical waste. Disposal into the sanitary sewer or regular trash is strictly prohibited.[8][9]
Step 2.1: Waste Segregation Proper segregation is the foundation of safe chemical waste management. This compound waste must be kept separate from all other waste streams.
-
Why? Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, cross-contaminating a non-hazardous waste stream with this compound renders the entire volume hazardous, significantly increasing disposal costs and complexity. Avoid mixing with strong oxidizing agents.[5][10]
Step 2.2: Containerization The choice of container and its preparation are critical for preventing leaks and ensuring safe transport.
-
Solid Waste:
-
Includes unused pure compound, contaminated spatulas, weigh boats, and PPE (gloves, wipes).
-
Place these items in a durable, sealable polyethylene bag or container.
-
This primary container should then be placed into a larger, rigid, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes solutions from experiments, solvent rinses of glassware, and mother liquor from crystallizations.
-
Use a dedicated, chemically resistant (e.g., HDPE or glass) waste container with a screw-top lid.
-
Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Keep the container closed at all times, except when adding waste.[3][11]
-
Step 2.3: Labeling Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container. The label must be securely affixed to the container and include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (and any relevant solvent components). Do not use abbreviations.
-
The approximate concentration and total quantity.
-
The date accumulation started (the first day waste was added).[12]
-
The associated hazards (e.g., "Toxic," "Irritant").
Step 2.4: On-Site Storage (Satellite Accumulation) Designate a "Satellite Accumulation Area" (SAA) in the lab where the waste is generated.[11][12]
-
The SAA must be at or near the point of generation.
-
It should be a secondary containment bin to catch any potential leaks.
-
Store incompatible waste streams in separate secondary containment.[11]
-
Once a waste container is full, it must be removed from the lab by your institution's Environmental Health & Safety (EHS) department within three days.[11]
Step 2.5: Final Disposal Never attempt to dispose of this chemical waste yourself.
-
Contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for transport and handover.
-
The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility, which ensures complete destruction of the compound.[13]
Emergency Procedures: Spill and Decontamination
3.1. Small Spill (Solid Powder):
-
Ensure the area is well-ventilated (fume hood sash should be low).
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated towels and any other cleanup materials into your designated solid hazardous waste container.
-
Wipe the area with soap and water.
3.2. Small Spill (Liquid Solution):
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the saturated absorbent material using tongs or a dustpan.
-
Place the material into your designated solid hazardous waste container.
-
Wipe the area with soap and water.
For large spills, evacuate the immediate area, alert your colleagues and supervisor, and contact your institution's EHS emergency line immediately.
Data Summary & Workflow Visualization
The following table summarizes the critical safety and handling information for this compound.
| Parameter | Guideline | Rationale & Source(s) |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. | Protects against the main routes of chemical exposure.[4][5] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | Provides a barrier against direct contact and splashes.[4][10] |
| Handling Location | Chemical fume hood (for solids). | Prevents inhalation of hazardous dust.[3] |
| Waste Classification | Hazardous Chemical Waste. | Ensures compliance with environmental regulations and prevents improper disposal.[11][12] |
| Incompatibilities | Strong oxidizing agents. | Prevents potentially dangerous chemical reactions in storage or waste containers.[5][10] |
| Disposal Method | Collection by EHS for incineration. | Ensures complete and safe destruction of the hazardous compound.[13] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
-
Material Safety Data Sheet - Benzanilide 98% . Cole-Parmer. Available at: [Link]
-
Giles, R. G., et al. Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones and 4-Oxo-2-thiazolidinethiones using Lithium Borohydride in Pyridine and Tetrahydrofuran . ResearchGate. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Benzylidene‐2,4‐thiazolidinedione based antidiabetic compounds . ResearchGate. Available at: [Link]
-
2,3-PENTANEDIONE . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Taylor, C., et al. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus . PMC. Available at: [Link]
-
Yasmin, S., et al. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes . PubMed Central. Available at: [Link]
-
Synthesis of Thiazolidinedione Compound Library . MDPI. Available at: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent . MDPI. Available at: [Link]
-
Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones . PubMed Central. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory) . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]
-
Chemical Waste Management Guide . Boston University Environmental Health & Safety. Available at: [Link]
-
(PDF) Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes . ResearchGate. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]
Sources
- 1. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. mdpi.com [mdpi.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ethz.ch [ethz.ch]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ptb.de [ptb.de]
Operational Safety Guide: Handling Benzylidene Thiazolidinedione (BTZD) in Drug Discovery
Executive Summary: The "Why" Behind the Protocol
Benzylidene Thiazolidinedione (BTZD) scaffolds are not merely "irritants" despite their common GHS classification (H315, H319, H335).[1] In drug discovery, these compounds are privileged structures often designed to act as PPAR-γ agonists (insulin sensitizers), antimicrobial agents , or anticancer effectors .
The Hidden Hazard: The exocyclic double bond at the 5-position creates a Michael Acceptor system. This electrophilic site can covalently bind to nucleophilic residues (like cysteine) in biological proteins.
-
Implication: Even if acute toxicity appears low, the potential for skin sensitization and cumulative biological activity is significant. Treat all uncharacterized BTZD derivatives as Potent Compounds (OEB 3 or higher) until fully characterized.
Hazard Profile & Risk Assessment
| Hazard Category | Classification (GHS) | Mechanistic Risk (Scientist's View) |
| Inhalation | STOT SE 3 (Resp. Irritation) | Fine powder acts as a potent respiratory sensitizer due to Michael addition capability in lung tissue. |
| Skin Contact | Skin Irrit. 2 | High lipophilicity (LogP ~2-4) allows rapid dermal absorption. Potential for allergic contact dermatitis. |
| Solubility | N/A | Often dissolved in DMSO for bioassays. DMSO carries the compound through the skin barrier , bypassing standard glove protection. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the physical state of the compound.
A. Respiratory Protection[2][3][4]
-
Solid Handling (Weighing < 10 mg): Analytical balance enclosure (Vented).
-
Solid Handling (Weighing > 10 mg or Synthesis): Chemical Fume Hood.
-
Emergency/Spill: N95 (minimum) or P100 Half-Face Respirator if outside a hood.
B. Dermal Protection (The Critical Variable)
Standard nitrile gloves degrade differently depending on the solvent carrier.
| Operation | Glove Protocol | Rationale |
| Dry Powder Handling | Single Nitrile (4-5 mil) | Provides adequate barrier against solid particulates. |
| Synthesis (Organic Solvents) | Double Gloving (Inner: Nitrile, Outer: Laminate/Silver Shield if using DCM/THF) | Chlorinated solvents (DCM) permeate nitrile in <2 mins. |
| Bioassay (DMSO Solutions) | High-Grade Nitrile (Tested for DMSO) Change every 15 mins | DMSO permeates standard nitrile. Once DMSO breaches, it drags the BTZD payload into your bloodstream. |
C. Ocular & Body Protection[1][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders or splash risks.[2]
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Workflow: From Weighing to Waste
This protocol ensures a self-validating safety loop.
Step 1: Engineering Control Verification
-
Verify Fume Hood face velocity is 80–100 fpm .
-
Static Control: BTZD powders are often electrostatic. Use an ionizing bar or anti-static gun before weighing to prevent "fly-away" powder that contaminates the user.
Step 2: Solubilization (The High-Risk Moment)
-
Context: You are likely dissolving the solid in DMSO or DMF for an assay.
-
Protocol:
-
Don fresh, extended-cuff nitrile gloves (tucked over lab coat sleeves).
-
Add solvent slowly to the vial.
-
Vortexing: Do NOT hold the vial by hand while vortexing. Use a clamp or a vial holder. Reason: Micro-droplets often leak from caps during vortexing, contaminating gloves instantly.
-
Step 3: Decontamination
-
Wipe down balance and hood surfaces with 10% Sodium Hypochlorite (Bleach) followed by Ethanol.
-
Chemistry: The nucleophilic attack by hypochlorite helps degrade the Michael acceptor double bond, reducing potency.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling BTZD, specifically highlighting the "Solvent Trap" where standard PPE often fails.
Caption: Operational logic flow for BTZD handling, emphasizing the divergence in PPE requirements based on solvent selection.
Disposal & Emergency Response
Waste Disposal Plan
Do not treat BTZD waste as standard organic waste due to its potential bioactivity.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Drug/Potent Compound."
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Destruction: Incineration is the only validated method to destroy the thiazolidinedione core and benzylidene linkage effectively.
Accidental Exposure
-
Skin: Wash with soap and water for 15 minutes .[3][4] Do not use ethanol, as it may increase skin absorption.
-
Eyes: Flush for 15 minutes.[3][4] Seek ophthalmological evaluation immediately.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1160324, 5-Benzylidene-2,4-thiazolidinedione. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation Data). Retrieved from [Link]
-
National Institutes of Health (NIH). Thiazolidinedione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
